Cns 5161
描述
属性
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHEDNLONERHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166975 | |
| Record name | CNS 5161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160754-76-7 | |
| Record name | CNS 5161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CNS 5161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CNS-5161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CNS-5161: A Technical Guide to its Mechanism of Action as a Noncompetitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161 is a novel and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system (CNS). By interacting with the ion channel of the NMDA receptor, CNS-5161 effectively blocks the influx of ions, thereby modulating glutamate-mediated neuronal excitation. This technical guide provides a comprehensive overview of the mechanism of action of CNS-5161, detailing its interaction with the NMDA receptor, its effects on downstream signaling, and its pharmacological profile. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the management of neuropathic pain.
Core Mechanism of Action: Noncompetitive Antagonism of the NMDA Receptor
CNS-5161 exerts its pharmacological effects through a direct interaction with the NMDA receptor, a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, CNS-5161 is a noncompetitive antagonist that binds to a site within the ion channel of the receptor.[1][2][3][4][5] This mechanism is similar to that of other well-characterized NMDA receptor antagonists like MK-801.
The binding of CNS-5161 to the ion channel physically obstructs the passage of ions, primarily calcium (Ca²⁺), even when the receptor is activated by its co-agonists, glutamate and glycine. This blockade is use-dependent, meaning that the channel must be open for CNS-5161 to bind with high affinity. This property may contribute to a more favorable side-effect profile compared to other NMDA receptor antagonists, as it preferentially targets overactive channels associated with pathological conditions.
Molecular Interaction with the NMDA Receptor Ion Channel
CNS-5161 has demonstrated high affinity for the ion-channel binding site of the NMDA receptor complex. Preclinical studies have quantified this interaction, revealing a potent and selective binding profile.
Signaling Pathway of NMDA Receptor Activation and CNS-5161 Inhibition
Caption: NMDA receptor activation by glutamate and glycine, leading to Ca²⁺ influx and downstream signaling, is blocked by CNS-5161 binding to the open channel.
Quantitative Data Summary
The pharmacological activity of CNS-5161 has been characterized through various in vitro and in vivo studies, as well as in clinical trials. The following tables summarize the key quantitative data available.
Table 1: In Vitro Binding Affinity of CNS-5161
| Parameter | Value | Species | Tissue Preparation | Assay | Reference |
| Kᵢ (inhibition constant) | 1.8 nM | Rat | Synaptosomal membranes from brain | [³H] MK-801 displacement | |
| Kₔ (dissociation constant) | < 4 nM | Rat | Brain membranes | [³H]CNS-5161 binding |
Table 2: In Vivo Efficacy of CNS-5161 in a Preclinical Model
| Model | Parameter | Dose | Route of Administration | Effect | Species | Reference |
| NMDA-induced excitotoxicity | ED₈₀ | 4 mg/kg | Intraperitoneal (i.p.) | Protection against necrotic effects | Neonatal Rat |
Table 3: Pharmacokinetic Parameters of CNS-5161 in Humans
Phase I Study in Healthy Volunteers (Single Intravenous Infusion)
| Parameter | Mean ± SD | Units | Reference |
| Half-life (t½) | 2.95 ± 0.75 | hours | |
| Clearance (CL) | 106 ± 17.8 | L/h | |
| Volume of Distribution (Vd) | 296 ± 69 | L |
Study in Patients with Neuropathic Pain (Escalating Doses)
| Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
| 125 µg | 0.23 ± 0.08 | 1.39 ± 0.51 | 4.3 ± 1.5 |
| 250 µg | 0.69 ± 0.31 | 3.73 ± 1.80 | 5.2 ± 2.6 |
| 500 µg | 1.25 ± 0.53 | 7.97 ± 3.86 | 4.9 ± 1.7 |
Data presented as mean ± SD. Cₘₐₓ: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of CNS-5161.
Radioligand Binding Assay ([³H] MK-801 Displacement)
This assay is used to determine the binding affinity of CNS-5161 for the ion channel of the NMDA receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of CNS-5161 for the NMDA receptor.
-
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[³H] MK-801 (radioligand)
-
CNS-5161 (test compound)
-
Unlabeled MK-801 or other high-affinity NMDA receptor channel blocker (for determining non-specific binding)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing glutamate and glycine to open the channel)
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H] MK-801 and varying concentrations of CNS-5161. Include control wells for total binding (membranes + [³H] MK-801) and non-specific binding (membranes + [³H] MK-801 + excess unlabeled channel blocker).
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CNS-5161 concentration to generate a competition curve. Determine the IC₅₀ (the concentration of CNS-5161 that inhibits 50% of specific [³H] MK-801 binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
-
In Vivo Model of NMDA-Induced Excitotoxicity
This model assesses the neuroprotective effects of CNS-5161 against neuronal damage caused by excessive NMDA receptor activation.
-
Animals: Neonatal rats
-
Procedure:
-
Administer CNS-5161 (or vehicle control) via intraperitoneal (i.p.) injection at various doses.
-
After a predetermined time, induce excitotoxicity by administering a neurotoxic dose of NMDA.
-
After a set period, sacrifice the animals and prepare brain tissue for histological analysis.
-
Quantify the extent of neuronal damage (e.g., by measuring lesion volume or counting surviving neurons) in specific brain regions.
-
Determine the ED₈₀, the dose of CNS-5161 that provides 80% protection against NMDA-induced neuronal damage.
-
Clinical Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of CNS-5161 in humans.
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.
-
Subjects: Healthy volunteers or patients with the target indication (e.g., neuropathic pain).
-
Procedure:
-
Administer a single intravenous infusion of CNS-5161 or placebo.
-
Collect serial blood samples at predefined time points over a specified period (e.g., 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of CNS-5161 using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cₘₐₓ, AUC, t½, clearance, and volume of distribution. The data for CNS-5161 was best described by a two-compartment model.
-
Conclusion
CNS-5161 is a potent, selective, and noncompetitive antagonist of the NMDA receptor. Its mechanism of action, centered on the blockade of the receptor's ion channel, has been well-characterized through a combination of in vitro and in vivo studies. The quantitative data on its binding affinity, preclinical efficacy, and human pharmacokinetics provide a solid foundation for its further clinical development. The detailed experimental protocols outlined in this guide are intended to facilitate ongoing research into the therapeutic potential of CNS-5161 and other NMDA receptor modulators. The favorable tolerability profile observed in early clinical studies, particularly the lack of significant psychomimetic effects, suggests that CNS-5161 may offer a promising therapeutic option for conditions associated with NMDA receptor hyperactivity, such as neuropathic pain.
References
- 1. Dose escalating safety study of CNS 5161 HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early clinical experience with the novel NMDA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of Cns 5161
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cns 5161 is a potent, selective, and use-dependent noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the ion channel pore of the receptor, this compound effectively blocks the influx of calcium that is triggered by the binding of the neurotransmitter glutamate. This mechanism of action underlies its demonstrated neuroprotective, anticonvulsant, and analgesic properties in a range of preclinical models. Early-phase clinical trials have explored its safety, tolerability, and potential efficacy in the treatment of neuropathic pain. This guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile.
Core Function and Mechanism of Action
This compound exerts its pharmacological effects by directly interacting with the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system. The NMDA receptor is a ligand-gated ion channel that is activated upon the concurrent binding of glutamate and a co-agonist, typically glycine or D-serine. This activation leads to the opening of the channel and a subsequent influx of calcium ions into the neuron.
This compound functions as a noncompetitive antagonist, meaning it does not compete with glutamate or the co-agonist for their binding sites. Instead, it binds to a site located within the ion channel pore of the NMDA receptor complex. This binding is "use-dependent," signifying that the channel must be open for this compound to access its binding site. Once bound, this compound physically obstructs the channel, preventing the flow of ions and thereby blocking the downstream signaling cascades initiated by NMDA receptor activation. This targeted blockade of excessive glutamatergic activity forms the basis of its therapeutic potential in conditions characterized by excitotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |
| Ki | 1.8 nM | Rat | Synaptosomal membranes | [3H] MK-801 | [1] |
Table 2: Preclinical Efficacy
| Model | Species | Endpoint | This compound Dose | Effect | Reference |
| Neonatal NMDA Excitotoxicity | Rat | Protection against necrotic effects | 4 mg/kg (i.p.) | ED80 | [1] |
| Audiogenic Seizures | DBA/2 Mice | Inhibition of seizures | 4 mg/kg (i.p.) | 91% inhibition | [1] |
| Focal Cerebral Ischemia | Rat | Neuroprotection | - | Demonstrated | [1] |
Table 3: Phase I Clinical Trial in Healthy Volunteers (Walters et al., 2002)
| Parameter | Value | Study Population | Dosing |
| Maximum Tolerated Dose | Up to 2000 µg (single IV infusion) | Healthy Male Volunteers | Dose escalation (30 µg to 2000 µg) |
| Mean Half-life (t1/2) | 2.95 ± 0.75 hours | Healthy Male Volunteers | - |
| Mean Clearance (CL) | 106 ± 17.8 L/h | Healthy Male Volunteers | - |
| Mean Volume of Distribution (Vd) | 296 ± 69 L | Healthy Male Volunteers | - |
| Primary Adverse Effects | Dose-dependent increase in blood pressure, minor subjective sensory symptoms | Healthy Male Volunteers | - |
Table 4: Phase IIa Clinical Trial in Neuropathic Pain (Forst et al., 2007)
| Parameter | Value | Study Population | Dosing |
| Well-Tolerated Dose | Up to 500 µg (single IV infusion) | Patients with chronic neuropathic pain | Dose escalation (125 µg, 250 µg, 500 µg) |
| Primary Adverse Events | Hypertension, headache, mild visual disturbances | Patients with chronic neuropathic pain | - |
| Analgesic Efficacy (500 µg vs. Placebo) | Trend towards pain relief (not statistically significant) | Patients with chronic neuropathic pain | Change in VAS at 12h: -10 ± 22 mm vs. -2 ± 19 mm |
Experimental Protocols
[3H] MK-801 Displacement Binding Assay
This assay was employed to determine the binding affinity of this compound to the NMDA receptor ion channel site.
-
Tissue Preparation: Synaptosomal membranes were prepared from rat brains.
-
Assay Conditions: The prepared membranes were incubated with a fixed concentration of the radiolabeled NMDA receptor channel blocker, [3H] MK-801.
-
Competition: Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with [3H] MK-801 for its binding site.
-
Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H] MK-801 (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Neonatal Rat NMDA Excitotoxicity Model
This in vivo model was used to assess the neuroprotective effects of this compound against glutamate-induced neuronal death.
-
Animal Model: Neonatal rat pups were used.
-
Induction of Excitotoxicity: A direct injection of NMDA was administered into a specific brain region, typically the striatum or hippocampus, to induce localized excitotoxic lesions.
-
Drug Administration: this compound was administered to the rat pups, often via the intraperitoneal (i.p.) route, at various doses and at different time points relative to the NMDA injection.
-
Outcome Measures: After a set period, the animals were euthanized, and their brains were processed for histological analysis. The volume of the necrotic lesion was quantified to determine the extent of neuroprotection afforded by this compound. The dose that provided 80% protection (ED80) was determined to be 4 mg/kg[1].
Audiogenic Seizure Model in DBA/2 Mice
This model was utilized to evaluate the anticonvulsant activity of this compound.
-
Animal Model: DBA/2 mice, a strain genetically susceptible to sound-induced (audiogenic) seizures, were used.
-
Drug Administration: this compound was administered to the mice, typically via the i.p. route, prior to seizure induction.
-
Seizure Induction: The mice were exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren) to trigger a characteristic seizure sequence, often culminating in a tonic-clonic convulsion.
-
Outcome Measures: The ability of this compound to prevent or reduce the severity of the different phases of the audiogenic seizure was observed and scored. A 91% inhibition of seizures was observed at a dose of 4 mg/kg.
Focal Cerebral Ischemia Model in Rats
This model mimics the effects of a stroke to assess the neuroprotective potential of this compound.
-
Animal Model: Adult rats were used.
-
Induction of Ischemia: A common method is the middle cerebral artery occlusion (MCAO) model. This involves the temporary or permanent blockage of the middle cerebral artery, a major blood vessel supplying the brain, leading to a localized area of ischemia (a stroke).
-
Drug Administration: this compound was administered either before, during, or after the ischemic insult to evaluate its neuroprotective efficacy.
-
Outcome Measures: Following a period of reperfusion (if the occlusion was temporary), the animals' neurological deficits were assessed using behavioral tests. Subsequently, the brains were analyzed to determine the infarct volume (the area of dead tissue), often using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC). A reduction in infarct volume in the this compound-treated group compared to a control group indicated a neuroprotective effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound noncompetitively blocks the NMDA receptor ion channel.
Experimental Workflow for [3H] MK-801 Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Experimental Workflow for In Vivo Neuroprotection Study (MCAO Model)
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
CNS-5161: An In-depth Technical Guide on a High-Affinity NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS-5161, also known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine, is a potent and selective, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel pore of the NMDA receptor, producing a use-dependent blockade of glutamate-mediated neurotransmission.[2][3] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties.[2] Clinical investigations have explored its potential in the treatment of neuropathic pain, revealing a promising safety profile with a notable absence of the psychotomimetic effects often associated with other NMDA receptor antagonists. This technical guide provides a comprehensive overview of the pharmacology of CNS-5161, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ligand-gated ion channel in the central nervous system, playing a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug development efforts.
CNS-5161 emerged as a promising candidate due to its high affinity and selectivity for the NMDA receptor ion channel. Its non-competitive, use-dependent mechanism of action suggests that it preferentially blocks excessively active channels, potentially offering a better therapeutic window with fewer side effects compared to other classes of NMDA receptor antagonists.
Chemical and Physical Properties
CNS-5161 is a diarylguanidine derivative. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |
| Molecular Formula | C16H18ClN3S2 | |
| Molecular Weight | 351.9 g/mol | |
| LogP | 1.92 ± 0.26 | |
| CAS Number | 160754-76-7 |
Mechanism of Action
CNS-5161 is a non-competitive antagonist of the NMDA receptor. Its primary mechanism of action involves blocking the ion channel pore, thereby preventing the influx of Ca2+ and Na+ ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This blockade is "use-dependent," meaning that the antagonist has a higher affinity for the open, activated state of the channel. This property is significant as it implies that CNS-5161 will preferentially inhibit overactive NMDA receptors, which are implicated in pathological conditions, while having less effect on receptors involved in normal synaptic transmission.
The binding site for CNS-5161 is within the ion channel, at or near the phencyclidine (PCP) and MK-801 binding site.
Signaling Pathway
The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for CNS-5161.
Quantitative Data
The following tables summarize the key quantitative data for CNS-5161 from various in vitro and in vivo studies.
Table 4.1: In Vitro Activity
| Parameter | Value | Species | Assay | Reference |
| Ki | 1.8 nM | Rat | [3H]MK-801 binding assay (synaptosomal membranes) | |
| Kd | < 4 nM | Rat | [3H]CNS-5161 binding assay (brain membranes) |
Note: A directly measured IC50 value from a functional assay such as electrophysiology has not been identified in the reviewed literature.
Table 4.2: Preclinical In Vivo Efficacy
| Model | Species | Dose | Effect | Reference |
| NMDA Excitotoxicity | Neonatal Rat | 4 mg/kg (i.p.) | ED80 for protection against necrotic effects | |
| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg (i.p.) | 91% inhibition of seizures | |
| Focal Cerebral Ischemia (MCAO) | Rat | 0.88 - 3.5 mg/kg (i.v.) | 35-46% reduction in total infarct volume |
Table 4.3: Preclinical Pharmacokinetics (Rat)
| Parameter | Route | Dose | Value | Reference |
| Plasma Concentration | i.v. infusion | 0.88 mg/kg (total) | 9.7 ± 0.9 ng/mL (at end of infusion) | |
| Plasma Concentration | i.v. infusion | 1.75 mg/kg (total) | 19.6 ± 1.2 ng/mL (at end of infusion) |
Table 4.4: Human Pharmacokinetics (Phase I)
| Parameter | Route | Dose Range | Value | Reference |
| Half-life (t1/2) | i.v. infusion | 30 - 2000 µg | 2.95 ± 0.75 h | |
| Clearance | i.v. infusion | 30 - 2000 µg | 106 ± 17.8 L/h | |
| Volume of Distribution (Vd) | i.v. infusion | 30 - 2000 µg | 296 ± 69 L |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of CNS-5161. While specific, detailed protocols for CNS-5161 are not always publicly available, the following represents a synthesis of established methods and information gleaned from publications citing CNS-5161.
[3H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ion channel of the NMDA receptor.
-
Materials:
-
Rat brain cortical membranes
-
[3H]MK-801 (radioligand)
-
CNS-5161 (test compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/B, presoaked in polyethyleneimine)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare rat brain cortical membranes by homogenization and differential centrifugation.
-
In a 96-well plate, combine membrane homogenate, a fixed concentration of [3H]MK-801 (e.g., 5 nM), and varying concentrations of CNS-5161.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Incubate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of CNS-5161 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is used to assess the neuroprotective effects of a compound in a model of focal cerebral ischemia.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the distal ECA.
-
Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Administer CNS-5161 or vehicle intravenously at the desired time point relative to MCAO (e.g., 10 minutes post-occlusion).
-
After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAO), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal, perfuse the brain, and section it for infarct volume analysis using a stain such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Audiogenic Seizure Model in DBA/2 Mice
This model is used to evaluate the anticonvulsant properties of a compound.
-
Animals: DBA/2 mice at an age of high susceptibility to audiogenic seizures (e.g., 21-28 days).
-
Procedure:
-
Administer CNS-5161 or vehicle intraperitoneally at the desired dose.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in a sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell for 60 seconds).
-
Observe and score the seizure response, which typically includes a wild running phase, clonic seizure, tonic seizure, and potentially respiratory arrest.
-
Record the incidence and severity of each seizure phase.
-
Calculate the percentage of mice protected from each phase of the seizure by CNS-5161 compared to the vehicle group.
-
Selectivity Profile
Preclinical and Clinical Summary
Preclinical: CNS-5161 has demonstrated efficacy in rodent models of excitotoxic neuronal injury, seizures, and neuropathic pain. It effectively crosses the blood-brain barrier and achieves concentrations in the brain that are associated with its pharmacological effects.
Clinical: In a Phase I study in healthy volunteers, CNS-5161 was well-tolerated at intravenous doses up to 2000 µg. The primary dose-limiting side effect was a dose-dependent increase in blood pressure. Notably, no psychomimetic effects were observed, a significant advantage over many other NMDA receptor antagonists. A subsequent study in patients with neuropathic pain showed that CNS-5161 was reasonably well-tolerated at single infusions up to 500 µg, with some indications of analgesic efficacy, particularly in patients with diabetic neuropathy.
Conclusion
CNS-5161 is a potent and selective non-competitive NMDA receptor antagonist with a promising preclinical and clinical profile. Its use-dependent mechanism of action and lack of psychotomimetic side effects in early clinical trials distinguish it from other compounds in its class. The data presented in this technical guide support its potential as a therapeutic agent for neurological conditions characterized by excessive NMDA receptor activation, such as neuropathic pain and ischemic brain injury. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 2. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
CNS 5161: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A key mechanism implicated in the development and maintenance of neuropathic pain is the over-activation of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. CNS 5161 (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine hydrochloride) is a novel, selective, noncompetitive NMDA receptor antagonist that has been investigated for its analgesic potential in neuropathic pain states. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of neuropathic pain research.
Core Compound Profile and Mechanism of Action
This compound is a potent NMDA receptor antagonist that interacts with the ion-channel binding site of the NMDA receptor complex.[1] Its noncompetitive mechanism of action allows it to block the influx of Ca²⁺ through the channel, a critical step in the cascade of events leading to central sensitization and pain amplification. Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic effects.[2]
Binding and Pharmacokinetics
Quantitative data on the binding affinity and pharmacokinetic properties of this compound have been established through various studies.
| Parameter | Value | Species | Source |
| Binding Affinity (Ki) | 1.8 nM (for displacing [³H] MK-801) | Rat | [2] |
| In Vivo Efficacy (ED₈₀) | 4 mg/kg (i.p.) | Neonatal Rat (NMDA excitotoxicity model) | [2] |
| Mean Half-life | 2.95 (± 0.75) h | Human (healthy volunteers) | [2] |
| Mean Clearance | 106 (± 17.8) L/h | Human (healthy volunteers) | |
| Mean Volume of Distribution | 296 (± 69) L | Human (healthy volunteers) |
Clinical Research in Neuropathic Pain
A dose-escalating, double-blind, placebo-controlled, crossover study was conducted in patients with chronic neuropathic pain to establish the safety and tolerability of this compound. While the study was not powered for definitive efficacy, it provided preliminary indications of an analgesic effect at the highest tolerated dose.
Safety and Tolerability Data
| Dose | Adverse Events (Incidence) |
| 250 µg | Visual disturbances (16.7%), Increased blood pressure (8.3%) |
| 500 µg | Visual disturbances (33.3%), Increased blood pressure (50%), Headache |
The study was terminated at the 750 µg dose due to sustained systolic blood pressure increases.
Preliminary Efficacy Data (Visual Analogue Scale - VAS)
| Treatment Group | Change in VAS from Baseline at 12h (mm) |
| 500 µg this compound | -10 ± 22 |
| Placebo | -2 ± 19 |
Experimental Protocols
While specific preclinical studies detailing the analgesic efficacy of this compound in neuropathic pain models are not publicly available, the following represents a standard and widely accepted experimental protocol for evaluating a compound like this compound in a rat model of neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a commonly used surgical model to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.
Objective: To create a consistent and long-lasting state of neuropathic pain in rats, characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut or silk sutures
-
Stereotaxic frame (optional, for precise nerve location)
-
Warming pad
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh of the designated hind limb.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut or silk suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb. The goal is to constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the animal to recover on a warming pad until fully ambulatory.
-
Post-operative analgesia should be provided for the first 24-48 hours.
-
Behavioral testing can commence approximately 7 days post-surgery, allowing for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard behavioral assay to measure the withdrawal threshold to a mechanical stimulus, a key indicator of allodynia.
Objective: To quantify the mechanical sensitivity of the hind paw in response to graded mechanical stimuli.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh floor for at least 15-30 minutes before testing.
-
Begin testing by applying a von Frey filament to the plantar surface of the hind paw, starting with a filament in the mid-range of forces.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is an efficient way to determine the 50% paw withdrawal threshold.
-
If there is a positive response, the next filament tested should be of a lower force.
-
If there is no response, the next filament tested should be of a higher force.
-
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a specific formula or available software.
-
Testing is performed on both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw and/or baseline measurements indicates mechanical allodynia.
Signaling Pathways and Visualizations
NMDA Receptor Signaling in Neuropathic Pain
In neuropathic pain, persistent activation of NMDA receptors in the dorsal horn of the spinal cord leads to a cascade of intracellular events contributing to central sensitization. This includes an influx of Ca²⁺, which activates several downstream protein kinases.
Caption: NMDA Receptor Signaling in Neuropathic Pain and Site of this compound Action.
Experimental Workflow for Preclinical Analgesic Testing
The logical flow for evaluating a potential analgesic like this compound in a preclinical setting involves several key stages, from model induction to data analysis.
Caption: A logical workflow for preclinical evaluation of an analgesic compound.
Conclusion
This compound represents a targeted approach to the treatment of neuropathic pain by specifically inhibiting the NMDA receptor ion channel. While clinical development has been limited, the available data provides a strong rationale for the continued investigation of noncompetitive NMDA receptor antagonists in this challenging therapeutic area. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further explore the potential of compounds like this compound in the quest for more effective treatments for neuropathic pain. Further research is warranted to fully elucidate its clinical efficacy in specific neuropathic pain conditions.
References
Preclinical Profile of CNS 5161: A Technical Guide for Drug Development Professionals
An In-depth Review of the Nonclinical Pharmacology, Efficacy, and Safety Data for the Novel NMDA Receptor Antagonist CNS 5161.
This technical guide provides a comprehensive overview of the preclinical data available for this compound (N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine), a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this neuroprotective and anticonvulsant agent.
Introduction
This compound is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA receptor ion channel.[1] Excessive activation of NMDA receptors is implicated in the pathophysiology of a range of neurological disorders, including cerebral ischemia, epilepsy, and neuropathic pain. By blocking the ion channel, this compound modulates glutamate-mediated excitotoxicity, a key mechanism of neuronal damage in these conditions. Preclinical studies have demonstrated the potential of this compound in various models of neurological disease, suggesting its therapeutic utility as a neuroprotective and anticonvulsant agent.
In Vitro Pharmacology
The primary mechanism of action of this compound is the noncompetitive blockade of the NMDA receptor ion channel. This has been characterized through in vitro radioligand binding assays.
Binding Affinity
This compound exhibits high affinity for the NMDA receptor ion channel, as determined by its ability to displace the binding of [³H]MK-801, a well-characterized noncompetitive NMDA receptor antagonist.
| Parameter | Value | Species | Tissue Preparation | Reference |
| Kᵢ (for [³H]MK-801 displacement) | 1.8 nM | Rat | Synaptosomal membrane preparations from brain | [1] |
| Kd | < 4 nM | Rat | Brain membranes | [2] |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound was determined using a radioligand binding assay with [³H]MK-801 and synaptosomal membrane preparations from rat brain. While the full detailed protocol from the original publication by Hu et al. (1997) is not publicly available, a general methodology for such an assay is described below.
Protocol Outline:
-
Membrane Preparation: Synaptosomal membranes are prepared from whole rat brains through a series of homogenization and centrifugation steps to isolate the fraction rich in synaptic components.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of the radioligand ([³H]MK-801) and varying concentrations of the unlabeled competitor (this compound). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any nonspecifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using nonlinear regression to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical animal models of neurological disorders, demonstrating its neuroprotective and anticonvulsant properties.
Neuroprotection in Cerebral Ischemia
This compound has shown neuroprotective effects in a rat model of focal cerebral ischemia.
| Animal Model | Efficacy Endpoint | Treatment Protocol | Key Findings | Reference |
| Adult rat model of focal cerebral ischemia (MCAO) | Neuroprotection | Not specified in available literature | Demonstrated neuroprotective effects | [1] |
Experimental Protocol: Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) Model
The most common method for inducing focal cerebral ischemia in rats is the intraluminal suture middle cerebral artery occlusion (MCAO) model. While the specific protocol for the this compound study is not detailed in the available literature, a general procedure is outlined below.
Protocol Outline:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.
-
MCAO Procedure: A surgical suture with a blunted tip is introduced into the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery, thereby inducing focal ischemia. The duration of occlusion is typically 60-120 minutes.
-
Drug Administration: this compound or a vehicle control is administered, typically via intravenous or intraperitoneal injection, at a specific time point relative to the onset of ischemia (e.g., before, during, or after).
-
Reperfusion: After the designated occlusion period, the suture is withdrawn to allow for reperfusion of the ischemic territory.
-
Assessment of Neuroprotection: At a predetermined time after reperfusion (e.g., 24 or 48 hours), the neuroprotective effect is assessed. This typically involves:
-
Histological Analysis: The brain is removed, sectioned, and stained with a marker for viable tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). The volume of the infarct (dead tissue) is then quantified.
-
Functional Assessment: Neurological deficits are scored using a standardized scale to assess motor and sensory function.
-
Anticonvulsant Activity
This compound has demonstrated potent anticonvulsant effects in a genetic model of epilepsy.
| Animal Model | Efficacy Endpoint | Treatment Protocol | Key Findings | Reference |
| DBA/2 mice (audiogenic seizures) | Inhibition of audiogenic seizures | 4 mg/kg, i.p. | 91% inhibition of seizures |
Experimental Protocol: Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus. This model is commonly used to screen for anticonvulsant drugs. The detailed protocol for the this compound study is not available, but a general procedure is described below.
References
CNS 5161: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNS 5161 is a potent, selective, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in the excitotoxic cascade following neurological insults. This document provides a comprehensive technical overview of this compound, focusing on its neuroprotective properties. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides detailed methodologies for the principal experimental paradigms used to characterize its effects. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel neuroprotective strategies.
Introduction
Excessive activation of the NMDA subtype of glutamate receptors is a key pathological event in a variety of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1][2] This overstimulation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of proteases and lipases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.[1]
This compound, chemically known as N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine, is a diarylguanidine derivative that acts as a noncompetitive antagonist at the NMDA receptor.[1][3] It binds to the ion channel pore of the receptor, thereby blocking the influx of Ca2+. A key characteristic of this compound is its use-dependent nature, meaning it preferentially binds to the NMDA receptor when the channel is in its open, or activated, state. This property suggests that this compound may selectively target overactive NMDA receptors in pathological conditions while having less of an effect on normal synaptic transmission.
Preclinical studies have demonstrated the neuroprotective efficacy of this compound in various models of neuronal injury, including focal cerebral ischemia and neonatal hypoxia-ischemia. Early clinical trials have also been conducted to assess its safety, tolerability, and pharmacokinetics in humans. This guide will delve into the technical details of the available data on this compound and its neuroprotective potential.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its neuroprotective effects by directly blocking the ion channel of the NMDA receptor. This action prevents the excessive influx of Ca2+ that is the primary trigger for the excitotoxic cascade. The signaling pathways involved are complex and involve both pro-survival and pro-death pathways.
Signaling Pathways
The neuroprotective effects of this compound are mediated by the inhibition of downstream cell death pathways that are activated by excessive NMDA receptor stimulation. Conversely, physiological NMDA receptor activity is linked to pro-survival signaling.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding and Activity
| Parameter | Value | Species/System | Reference |
| Ki (vs. [3H]MK-801) | 1.8 nM | Rat brain synaptosomal membranes | |
| Kd | < 4 nM | Rat brain membranes |
Table 2: In Vivo Neuroprotective Efficacy
| Model | Species | Treatment Paradigm | Outcome | Reference |
| Neonatal NMDA Excitotoxicity | Rat | 4 mg/kg (i.p.) | ED80 for protection against necrotic effects | |
| Focal Cerebral Ischemia (MCAO) | Rat | 0.88 mg/kg total dose | 35% reduction in total infarct volume | |
| 1.75 mg/kg total dose | 42% reduction in total infarct volume | |||
| 3.5 mg/kg total dose | 46% reduction in total infarct volume |
Table 3: Human Pharmacokinetics (Phase 1)
| Parameter | Value (mean ± s.d.) | Route | Reference |
| Half-life (t1/2) | 2.95 ± 0.75 h | Intravenous infusion | |
| Clearance | 106 ± 17.8 L/h | Intravenous infusion | |
| Volume of Distribution (Vd) | 296 ± 69 L | Intravenous infusion |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. Note: Some protocols are generalized based on standard laboratory practices, as highly detailed, step-by-step protocols specific to this compound are not always available in the cited literature.
In Vitro NMDA Receptor Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the NMDA receptor ion channel site, using [3H]MK-801 as the radioligand.
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical and hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A range of concentrations of this compound or vehicle.
-
[3H]MK-801 (e.g., 1-5 nM final concentration).
-
Rat brain membranes (e.g., 100-200 µg of protein).
-
-
For non-specific binding, use a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Focal Cerebral Ischemia Model (MCAO)
The middle cerebral artery occlusion (MCAO) model in rats is a widely used preclinical model of ischemic stroke. The following is a generalized protocol based on the studies that have evaluated this compound.
Protocol:
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley or Wistar rats (e.g., 250-300 g) with an appropriate anesthetic (e.g., isoflurane).
-
Maintain the body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert a nylon monofilament suture (e.g., 4-0) with a rounded tip.
-
Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously. A typical paradigm for this compound has been a bolus injection followed by a continuous infusion.
-
-
Reperfusion (for transient MCAO):
-
After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
-
Post-operative Care and Assessment:
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it coronally.
-
Stain the sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
-
Potential for Further Research
While this compound has shown promise as a neuroprotective agent, several areas warrant further investigation:
-
Direct evidence of downstream effects: Studies are needed to confirm that this compound modulates the downstream signaling pathways of NMDA receptor antagonism, such as inhibiting caspase activation and reducing oxidative stress.
-
Efficacy in other neurodegenerative models: The neuroprotective potential of this compound should be evaluated in models of other neurological disorders where excitotoxicity is implicated, such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease.
-
Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents that target different aspects of the ischemic cascade could lead to more effective treatments.
Conclusion
This compound is a potent, use-dependent, noncompetitive NMDA receptor antagonist with demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Its mechanism of action, directly targeting the excitotoxic cascade, makes it a compelling candidate for the treatment of acute neurological injuries. The quantitative data from in vitro and in vivo studies, along with the pharmacokinetic profile from early human trials, provide a solid foundation for its continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and similar compounds.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cns 5161: Discovery, History, and Core Experimental Data
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Cns 5161 is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document provides a comprehensive technical overview of its discovery, historical development, and key experimental findings. It details the methodologies of pivotal preclinical and clinical studies, presents quantitative data in structured formats, and visualizes associated signaling pathways and experimental workflows.
Discovery and History
This compound, a diarylguanidine derivative, emerged from research programs focused on developing neuroprotective agents targeting the NMDA receptor. Excessive activation of this receptor is implicated in the pathophysiology of various neurological disorders, including neuropathic pain, epilepsy, and ischemic brain injury.[1][2][3] The development of this compound was driven by the need for an NMDA antagonist with a favorable safety profile, particularly avoiding the psychotomimetic side effects associated with earlier compounds like ketamine.[4]
Preclinical studies demonstrated its potential as a neuroprotective and anticonvulsant agent.[1] These promising early results led to its progression into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.
Mechanism of Action
This compound functions as a non-competitive, use-dependent antagonist of the NMDA receptor. It binds with high affinity to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions that is triggered by the binding of glutamate and glycine. This "use-dependent" characteristic signifies that the drug can only access its binding site when the ion channel is in an open state, a state induced by the presence of the receptor's agonists.
Figure 1: Signaling pathway of this compound at the NMDA receptor.
Quantitative Data Summary
Binding Affinity
| Ligand | Parameter | Value | Species | Tissue |
| This compound | Ki | 1.8 nM | Rat | Brain Synaptosomal Membranes |
Table 1. In vitro binding affinity of this compound for the NMDA receptor ion channel site.
Pharmacokinetics in Healthy Volunteers (Phase I)
| Parameter | Value (Mean ± SD) |
| Half-life (t1/2) | 2.95 ± 0.75 h |
| Clearance | 106 ± 17.8 L/h |
| Volume of Distribution | 296 ± 69 L |
Table 2. Pharmacokinetic parameters of this compound following intravenous infusion in healthy male volunteers.
Adverse Events in Neuropathic Pain Patients (Dose-Escalating Safety Study)
| Adverse Event | Placebo (%) | 250 µg this compound (%) | 500 µg this compound (%) |
| Headache | > Placebo | Less than Placebo | Less than Placebo |
| Visual Disturbances | 0 | 16.7 | 33.3 |
| Increased Blood Pressure | 15.4 | 8.3 | 50.0 |
Table 3. Incidence of common adverse events in a dose-escalating safety study of this compound in patients with neuropathic pain.
Experimental Protocols
[3H]MK-801 Radioligand Binding Assay
This assay was employed to determine the binding affinity of this compound for the NMDA receptor ion channel.
-
Tissue Preparation: Rat forebrains are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous glutamate and other interfering substances. The final pellet, containing crude synaptic membranes, is resuspended in the assay buffer.
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]MK-801 and varying concentrations of the competing ligand (this compound). The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptor channels are in an open state, allowing access of [3H]MK-801 to its binding site.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for the [3H]MK-801 radioligand binding assay.
Neonatal Rat Model of NMDA-Induced Excitotoxicity
This in vivo model was utilized to assess the neuroprotective effects of this compound.
-
Animal Model: Neonatal rat pups are used for this model.
-
Procedure: A neurotoxic dose of NMDA is administered directly into the brain of the rat pups, typically via intracerebral injection. This induces a localized excitotoxic lesion.
-
Drug Administration: this compound is administered to the animals, often intraperitoneally, at a specified time before or after the NMDA injection.
-
Outcome Measures: The extent of the brain lesion is assessed at a predetermined time point after the NMDA injection. This can be done through histological analysis of brain sections, measuring the volume of the lesion.
-
Data Analysis: The lesion volume in animals treated with this compound is compared to that in control animals that received a vehicle instead of the drug. A significant reduction in lesion volume in the this compound-treated group indicates a neuroprotective effect.
Audiogenic Seizure Model in DBA/2 Mice
This model was used to evaluate the anticonvulsant properties of this compound.
-
Animal Model: DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli.
-
Procedure: The mice are placed in a sound-attenuated chamber and exposed to a high-intensity sound (e.g., a bell or a specific frequency tone) for a defined period. This stimulus reliably induces a characteristic seizure sequence, including wild running, clonic convulsions, and tonic-clonic seizures.
-
Drug Administration: this compound is administered to the mice prior to the auditory stimulus.
-
Outcome Measures: The primary outcome is the inhibition of the seizure response. This can be quantified by measuring the percentage of mice protected from seizures or by scoring the severity of the seizures.
-
Data Analysis: The seizure incidence or severity in the this compound-treated group is compared to that in a vehicle-treated control group.
Hypoxic-Ischemic Brain Injury Model in Neonatal Rats
This model mimics brain injury that can occur in newborns due to a lack of oxygen and blood flow.
-
Animal Model: Neonatal rat pups are utilized.
-
Procedure: The procedure involves two steps. First, the left common carotid artery is permanently ligated. Following a recovery period, the pups are exposed to a hypoxic environment (a mixture of nitrogen and a low percentage of oxygen) for a specific duration. This combination of ischemia and hypoxia results in brain injury, primarily in the hemisphere ipsilateral to the ligated artery.
-
Drug Administration: this compound is administered before or after the hypoxic-ischemic insult.
-
Outcome Measures: The extent of brain damage is assessed at a later time point using methods such as histology to measure the infarct volume.
-
Data Analysis: The degree of brain injury in the this compound-treated group is compared to that in a control group.
Conclusion
This compound is a well-characterized non-competitive NMDA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties in preclinical models. Clinical studies have provided valuable insights into its pharmacokinetic profile and safety in humans. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further exploration of this compound and related compounds for the treatment of neurological disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
The Potential of CNS 5161 in the Treatment of Migraine and Cluster Headaches: A Technical Guide for Researchers
An Exploration of a Novel NMDA Receptor Antagonist for Primary Headache Disorders
This technical guide provides an in-depth analysis of the scientific rationale and potential application of CNS 5161, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, in the treatment of migraine and cluster headaches. While direct clinical or preclinical studies of this compound for these indications are not currently available in the public domain, this document synthesizes the existing knowledge of the compound's mechanism of action with the established role of the glutamatergic system in the pathophysiology of these debilitating headache disorders. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic avenues for migraine and cluster headache.
Introduction to this compound
This compound is a potent and selective, non-competitive NMDA receptor antagonist. It interacts with the ion channel site of the NMDA receptor complex, thereby blocking the influx of calcium ions and attenuating the excitatory effects of glutamate.[1] Preclinical and early clinical studies have primarily focused on its potential as an analgesic for neuropathic pain.[2]
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Non-competitive NMDA receptor antagonist | [1] |
| Primary Indication Studied | Neuropathic Pain | [2] |
The Role of NMDA Receptors in Migraine and Cluster Headache Pathophysiology
A growing body of evidence implicates the overactivation of the glutamatergic system, particularly through NMDA receptors, in the underlying mechanisms of both migraine and cluster headaches.
Migraine
In migraine, NMDA receptor activation is believed to contribute to the phenomenon of central sensitization, a state of hyperexcitability of neurons in the trigeminal nucleus caudalis and other central pain pathways. This leads to the characteristic symptoms of allodynia and hyperalgesia experienced by many migraine sufferers. Glutamate, the primary excitatory neurotransmitter, can trigger the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in migraine pathophysiology.[3] CGRP, in turn, can enhance the activity of NMDA receptors, creating a positive feedback loop that sustains neuronal hyperexcitability. Preclinical studies have shown that NMDA receptor antagonists can block the release of CGRP and prevent the development of central sensitization in animal models of migraine.
Cluster Headache
The pathophysiology of cluster headaches is complex and not fully elucidated, but evidence also points to the involvement of the glutamatergic system. Studies have shown altered levels of kynurenic acid (KYNA), an endogenous NMDA receptor antagonist, in patients with cluster headaches, suggesting a state of NMDA receptor overactivity. This overactivity may contribute to the severe, unilateral pain and autonomic symptoms characteristic of cluster headache attacks. The efficacy of some treatments for cluster headache, such as lithium, may be partly mediated through their modulatory effects on NMDA receptor function.
Below is a diagram illustrating the proposed signaling pathway in migraine and the potential point of intervention for this compound.
Proposed Preclinical and Clinical Research of this compound for Headache Disorders
Given the strong rationale for targeting NMDA receptors in migraine and cluster headaches, this compound represents a promising candidate for investigation. The following sections outline potential experimental protocols for evaluating its efficacy.
Preclinical Evaluation in Animal Models
Standard, validated animal models of migraine and cluster headache can be employed to assess the potential of this compound.
Table 2: Proposed Preclinical Studies for this compound in Headache Models
| Study Objective | Animal Model | Key Parameters to Measure |
| Migraine - Acute Treatment | Nitroglycerin (NTG)-induced hyperalgesia model in rats or mice | Mechanical and thermal allodynia (von Frey filaments, hot/cold plate), facial grimacing scores, CGRP levels in trigeminal ganglia and plasma. |
| Migraine - Prophylactic Treatment | Chronic NTG administration model to induce chronic migraine-like state | Frequency and severity of hyperalgesic episodes, changes in exploratory behavior, light-aversive behavior. |
| Cluster Headache - Acute Treatment | Superior salivatory nucleus stimulation model in rats | Autonomic symptoms (e.g., lacrimation, nasal congestion), pain-related behaviors (e.g., head scratching). |
Experimental Workflow for Preclinical Migraine Model:
Proposed Clinical Trial Design
Based on the safety and tolerability data from neuropathic pain studies, a proof-of-concept clinical trial in migraine or cluster headache patients could be designed.
Table 3: Key Parameters for a Phase IIa Proof-of-Concept Study of this compound
| Parameter | Migraine Study | Cluster Headache Study |
| Patient Population | Adults with a history of 4-14 migraine days per month. | Adults with episodic or chronic cluster headache. |
| Study Design | Randomized, double-blind, placebo-controlled, crossover design. | Randomized, double-blind, placebo-controlled, parallel-group design. |
| Intervention | Single intravenous infusion of this compound or placebo during a moderate to severe migraine attack. | Intravenous infusion of this compound or placebo at the onset of a cluster headache attack. |
| Primary Endpoint | Pain freedom at 2 hours post-dose. | Proportion of attacks with pain freedom within 15 minutes of treatment initiation. |
| Secondary Endpoints | Pain relief at 2 hours, absence of most bothersome symptom (MBS), use of rescue medication. | Attack frequency, severity, and duration; autonomic symptom relief. |
| Safety and Tolerability | Adverse event monitoring, vital signs (with a focus on blood pressure), ECG. | Adverse event monitoring, vital signs, ECG. |
Quantitative Data from this compound Neuropathic Pain Studies
While not directly applicable to headache, the data from neuropathic pain studies provide a foundation for dose selection and safety monitoring in future headache trials.
Table 4: Summary of Tolerability Data from a Dose-Escalating Safety Study of this compound in Patients with Neuropathic Pain
| Dose | N | Most Common Adverse Events |
| Placebo | 13 | Headache |
| 250 µg | 12 | Visual disturbances (16.7%), Increased blood pressure (8.3%) |
| 500 µg | 12 | Visual disturbances (33.3%), Increased blood pressure (50%) |
| 750 µg | 2 | Study abandoned due to sustained systolic blood pressure response. |
Conclusion and Future Directions
The NMDA receptor antagonist this compound presents a compelling, albeit untested, therapeutic candidate for the treatment of migraine and cluster headaches. Its mechanism of action aligns with the growing understanding of the central role of glutamatergic neurotransmission in the pathophysiology of these disorders. The lack of psychomimetic effects at therapeutic doses in neuropathic pain studies is a significant advantage over other NMDA receptor antagonists.
Future research should focus on preclinical studies using established animal models of migraine and cluster headache to confirm the efficacy of this compound in reducing pain and associated symptoms. Positive preclinical findings would provide a strong rationale for conducting well-designed, proof-of-concept clinical trials in patients with these debilitating headache disorders. The data and proposed experimental frameworks presented in this guide offer a roadmap for the scientific community to explore the full therapeutic potential of this compound.
References
- 1. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unmasking the relationship between CGRP and glutamate: from peripheral excitation to central sensitization in migraine | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of CNS 5161
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS 5161 is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as a use-dependent channel blocker, meaning it preferentially binds to the activated state of the NMDA receptor ion channel.[1][2] This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of NMDA receptors in the central nervous system. These application notes provide detailed protocols for in vitro studies to characterize the pharmacological and functional effects of this compound.
Mechanism of Action
This compound interacts with a binding site within the ion channel pore of the NMDA receptor, the same site targeted by other well-known channel blockers like MK-801 and phencyclidine (PCP).[3] By binding to this site, this compound physically obstructs the flow of ions, primarily Ca2+, through the channel, thereby inhibiting NMDA receptor-mediated neuronal excitation. The binding of this compound is enhanced in the presence of the NMDA receptor co-agonists, glutamate and glycine, which reflects its use-dependent nature.[1][2]
Quantitative Data Summary
| Assay Type | Key Parameter | Value | Species | Preparation | Reference |
| Radioligand Binding | Kᵢ for [³H]MK-801 displacement | 1.8 nM | Rat | Brain synaptosomal membranes | |
| Radioligand Binding | K🇦 for [³H]CNS-5161 | < 4 nM | Rat | Brain membranes | |
| Calcium Influx | Inhibition of glutamate-mediated Ca²⁺ influx | Dose-dependent | Human | NT2 cells expressing NMDA receptors |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the MK-801 binding site within the NMDA receptor ion channel.
Materials:
-
Rat forebrain tissue
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrains in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [³H]MK-801 (e.g., 5 nM final concentration), 50 µL of binding buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]MK-801, 50 µL of unlabeled MK-801 (e.g., 10 µM final concentration), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]MK-801, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 180 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K🇦), where [L] is the concentration of the radioligand and K🇦 is its dissociation constant.
-
Calcium Influx Assay
This protocol measures the ability of this compound to inhibit NMDA receptor-mediated calcium influx in a cell-based assay.
Materials:
-
HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2A subunits) or a neuronal cell line like NT2.
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
NMDA and Glycine (agonists)
-
This compound (test compound)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Add a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to stimulate the NMDA receptors.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response in the absence of this compound.
-
Plot the normalized response against the log concentration of this compound to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the inhibitory effect of this compound on NMDA receptor-mediated ion currents.
Materials:
-
HEK293 cells transiently or stably expressing NMDA receptors.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH.
-
NMDA (agonist)
-
This compound (test compound)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for electrophysiology.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a cell expressing NMDA receptors.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Perfuse the cell with the external solution.
-
Apply a brief pulse of NMDA (e.g., 100 µM) to elicit an inward current.
-
After recording a stable baseline response, co-apply varying concentrations of this compound with the NMDA pulse.
-
Wash out this compound and ensure the NMDA-evoked current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Neurotoxicity Assay (MTT Assay)
This protocol assesses the potential of this compound to protect against NMDA-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons.
-
Neurobasal medium with B27 supplement.
-
NMDA
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons in a 96-well plate.
-
After maturation (e.g., 7-10 days in vitro), pre-treat the neurons with varying concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the NMDA-containing medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the control (untreated) cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to assess its neuroprotective effects and determine the EC₅₀ (effective concentration for 50% protection).
-
References
Application Notes and Protocols for CNS 5161 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of CNS 5161, a selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, in various rat experimental models. The protocols outlined below are synthesized from preclinical studies and are intended to serve as a comprehensive guide for researchers investigating the neuroprotective and analgesic properties of this compound.
Mechanism of Action
This compound is a potent NMDA receptor antagonist that binds to the ion channel site of the receptor complex, thereby producing a noncompetitive blockade of glutamate's actions.[1][2][3][4][5] This mechanism is crucial in mitigating the excitotoxic cascade initiated by excessive glutamate release in various neurological conditions. The compound has a high affinity for the NMDA receptor ion channel, with a Ki of 1.8 nM in rat brain synaptosomal membrane preparations. This compound preferentially binds to the activated state of the NMDA receptor channel.
The NMDA receptor is a glutamate-gated cation channel with high calcium permeability, playing a critical role in synaptic plasticity and, conversely, in excitotoxicity. Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg2+) block, the channel opens, allowing an influx of calcium (Ca2+). Excessive Ca2+ influx triggers downstream signaling pathways leading to neuronal damage. This compound, by blocking this channel, prevents this pathological cascade.
Figure 1: Simplified signaling pathway of NMDA receptor activation and blockade by this compound.
Data Presentation: Dosage and Administration in Rat Models
The following tables summarize the quantitative data for this compound dosage and administration across different preclinical rat models.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Experimental Model | Rat Strain | Age | Dosage (mg/kg) | Outcome | Reference |
| NMDA-induced Excitotoxicity | Not Specified | Neonatal | 4 | ED80 in protecting against necrotic effects of exogenous NMDA. |
Table 2: Intravenous (i.v.) Administration of this compound
| Experimental Model | Rat Strain | Age | Dosing Regimen | Total Dose (mg/kg) | Outcome | Reference |
| Focal Cerebral Ischemia (MCAO) | Sprague-Dawley | Adult | 0.275 mg/kg bolus followed by 0.2 mg/kg/h infusion for 3h | 0.88 | 35% reduction in total infarct volume. | |
| Focal Cerebral Ischemia (MCAO) | Sprague-Dawley | Adult | 0.55 mg/kg bolus followed by 0.4 mg/kg/h infusion for 3h | 1.75 | 42% reduction in total infarct volume. | |
| Focal Cerebral Ischemia (MCAO) | Sprague-Dawley | Adult | 1.1 mg/kg bolus followed by 0.8 mg/kg/h infusion for 3h | 3.5 | 46% reduction in total infarct volume. |
Experimental Protocols
Below are detailed protocols for key experiments involving the administration of this compound in rats.
Protocol 1: Neuroprotection in a Neonatal Rat Model of NMDA-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against excitotoxic brain injury induced by N-methyl-D-aspartate (NMDA) in neonatal rats.
Materials:
-
This compound hydrochloride
-
N-methyl-D-aspartate (NMDA)
-
Sterile saline solution (0.9% NaCl)
-
Neonatal rats (postnatal day 7)
-
Syringes and needles (30-gauge) for intraperitoneal injection
-
Animal handling and restraining devices suitable for neonates
-
Anesthesia (e.g., isoflurane)
-
Histological processing reagents (e.g., formalin, paraffin, sectioning equipment, stains)
Procedure:
-
Animal Preparation: Acclimatize neonatal rats and their dam to the laboratory environment. On the day of the experiment, weigh each pup for accurate dosing.
-
Drug Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for administering 4 mg/kg in a low volume. Prepare a sterile solution of NMDA in saline.
-
Induction of Excitotoxicity: Anesthetize the neonatal rats lightly. Administer NMDA via intracerebral injection to induce excitotoxic lesions.
-
This compound Administration: Administer this compound (4 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection. The timing of this compound administration relative to the NMDA injection (pre-treatment, co-administration, or post-treatment) should be a key variable in the experimental design.
-
Post-Procedure Monitoring: Allow the pups to recover from anesthesia and return them to their dam. Monitor for any adverse effects.
-
Histological Analysis: At a predetermined time point (e.g., 24-48 hours post-injection), euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde). Process the brains for histological analysis to assess the extent of neuronal damage and the neuroprotective effect of this compound.
Figure 2: Experimental workflow for the neonatal excitotoxicity model.
Protocol 2: Neuroprotection in an Adult Rat Model of Focal Cerebral Ischemia
This protocol details the administration of this compound in a middle cerebral artery occlusion (MCAO) model in adult rats to evaluate its efficacy in reducing infarct volume.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.3 M mannitol)
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Intraluminal suture for MCAO
-
Intravenous infusion pump and catheters
-
Physiological monitoring equipment (temperature, blood pressure)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Acclimatize adult rats to the laboratory conditions for at least one week. Fast the animals overnight before surgery with free access to water.
-
Anesthesia and Surgery: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Perform the intraluminal suture middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Drug Preparation: Prepare sterile solutions of this compound in the vehicle at concentrations required for the bolus and infusion doses.
-
This compound Administration: Approximately 10 minutes after MCAO, begin the intravenous (i.v.) administration of this compound or vehicle. Administer a bolus dose followed immediately by a continuous infusion for 3 hours, as detailed in Table 2.
-
Reperfusion (if applicable): For a transient MCAO model, withdraw the suture after a defined period (e.g., 90 minutes) to allow for reperfusion.
-
Post-Procedure Monitoring: After the infusion and surgery, allow the animal to recover from anesthesia. Monitor for neurological deficits and general well-being.
-
Infarct Volume Assessment: At 24 hours post-MCAO, euthanize the rat and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC to visualize the infarct area. Calculate the infarct volume.
Figure 3: Experimental workflow for the MCAO model.
Concluding Remarks
The provided application notes and protocols offer a detailed framework for investigating the dosage and administration of this compound in rat models of neurological disorders. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this NMDA receptor antagonist. Researchers should adapt these protocols as necessary to suit their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. Optimization of a therapeutic protocol for intravenous injection of human mesenchymal stem cells after cerebral ischemia in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous infusion of immortalized human mesenchymal stem cells protects against injury in a cerebral ischemia model in adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous infusion of immortalized human mesenchymal stem cells protects against injury in a cerebral ischemia model in adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Binding Studies with [3H]CNS-5161
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [3H]CNS-5161 in in vivo binding studies to investigate the N-methyl-D-aspartate (NMDA) receptor. The protocols are designed for preclinical research in rodent models.
Introduction to [3H]CNS-5161
CNS-5161 is a potent and selective noncompetitive antagonist of the NMDA receptor, a crucial ion channel involved in excitatory synaptic transmission in the central nervous system.[1][2] It interacts with the ion-channel binding site within the NMDA receptor complex.[2] The tritiated form, [3H]CNS-5161, serves as a valuable radioligand for in vitro and in vivo studies to characterize the binding properties and distribution of NMDA receptors.[3][4] Notably, CNS-5161 exhibits use-dependent binding, meaning it preferentially binds to the activated state of the NMDA receptor channel. This characteristic makes [3H]CNS-5161 a powerful tool for investigating the functional state of NMDA receptors in vivo.
Preclinical studies have highlighted the neuroprotective, anticonvulsant, and analgesic effects of CNS-5161. In vivo studies in rats have demonstrated its ability to penetrate the central nervous system and its heterogeneous distribution in the brain.
Applications
-
Determination of NMDA Receptor Occupancy: Quantify the percentage of NMDA receptors bound by a test compound in vivo.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Studies: Correlate the concentration of a drug in the brain with its binding to the NMDA receptor.
-
Neurotransmitter System Research: Investigate the modulation of the glutamatergic system in various physiological and pathological conditions.
-
Drug Discovery and Development: Screen and characterize novel compounds targeting the NMDA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of CNS-5161 based on available preclinical and clinical data.
Table 1: In Vitro Binding Properties of CNS-5161
| Parameter | Value | Species | Tissue Preparation | Reference |
| Ki | 1.8 nM | Rat | Synaptosomal membranes | |
| Kd | < 4 nM | Rat | Brain membranes |
Table 2: In Vivo Brain Distribution of [3H]CNS-5161 in Rats
| Brain Region | Relative Distribution | Cortex/Cerebellum Ratio | Reference |
| Hippocampus | ++++ | ||
| Cortex | +++ | 1.4 | |
| Thalamus | ++ | ||
| Striatum | + | ||
| Cerebellum | +/- |
Relative distribution is denoted from highest (++++) to lowest (+/-).
Table 3: Human Pharmacokinetic Parameters of CNS-5161
| Parameter | Mean Value (± SD) | Route of Administration | Reference |
| Half-life (t½) | 2.95 (± 0.75) hours | Intravenous infusion | |
| Clearance | 106 (± 17.8) L/h | Intravenous infusion | |
| Volume of Distribution | 296 (± 69) L | Intravenous infusion |
Experimental Protocols
The following protocols are detailed methodologies for conducting in vivo binding studies with [3H]CNS-5161 in rats.
Protocol 1: In Vivo [3H]CNS-5161 Binding and Brain Distribution Study
This protocol describes the intravenous administration of [3H]CNS-5161 to rats to determine its regional brain distribution and receptor occupancy.
Materials:
-
[3H]CNS-5161 (specific activity to be determined)
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
MK-801 (for nonspecific binding determination)
-
Saline, ice-cold
-
Dissection tools
-
Cryostat
-
Scintillation vials and cocktail
-
Gamma counter or liquid scintillation counter
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats to housing conditions for at least 3 days prior to the experiment.
-
On the day of the experiment, anesthetize the rats with isoflurane.
-
For the determination of total binding, administer a bolus injection of [3H]CNS-5161 via the tail vein. The exact dose and volume should be optimized based on the specific activity of the radioligand and desired brain concentration.
-
For the determination of nonspecific binding, pre-treat a separate group of rats with a high dose of a non-radiolabeled NMDA channel blocker such as MK-801 (e.g., 1 mg/kg, i.p.) 30 minutes prior to the administration of [3H]CNS-5161.
-
-
Tissue Harvesting:
-
At a predetermined time point after [3H]CNS-5161 injection (e.g., 15, 30, 60 minutes), euthanize the rats by decapitation under deep anesthesia.
-
Rapidly remove the brain and place it on an ice-cold surface.
-
Dissect the brain into specific regions of interest (e.g., hippocampus, cortex, thalamus, striatum, and cerebellum).
-
-
Radioactivity Measurement:
-
Weigh each dissected brain region.
-
Place each tissue sample into a pre-weighed scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Homogenize the tissue within the vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each brain region (e.g., in dpm/g of tissue).
-
Specific binding is calculated by subtracting the radioactivity in the brains of MK-801-pretreated animals (nonspecific binding) from the radioactivity in the brains of vehicle-pretreated animals (total binding).
-
Receptor occupancy by a test compound can be calculated using the following formula: % Occupancy = [1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)] x 100
-
Protocol 2: Ex Vivo Autoradiography of [3H]CNS-5161 Binding
This protocol details the visualization of [3H]CNS-5161 binding sites in the rat brain.
Materials:
-
Rat brains from Protocol 1
-
Cryostat
-
Microscope slides (pre-coated)
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Autoradiography cassettes
-
Image analysis software
Procedure:
-
Brain Sectioning:
-
Freeze the harvested rat brains in isopentane cooled with dry ice.
-
Mount the frozen brains onto a cryostat chuck.
-
Cut coronal or sagittal sections (e.g., 20 µm thickness) at the desired anatomical levels.
-
Thaw-mount the sections onto pre-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Autoradiography:
-
Arrange the slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a tritium-sensitive phosphor imaging plate or autoradiography film.
-
Expose for a suitable duration (e.g., 2-8 weeks, depending on the level of radioactivity).
-
Develop the film or scan the imaging plate using a phosphor imager.
-
-
Image Analysis:
-
Digitize the autoradiograms.
-
Use image analysis software to quantify the optical density in different brain regions.
-
Correlate the optical density with the known distribution of NMDA receptors to visualize the specific binding of [3H]CNS-5161.
-
Protocol 3: Metabolite Analysis of [3H]CNS-5161 in Brain Tissue
This protocol outlines a method to assess the metabolic stability of [3H]CNS-5161 in the brain.
Materials:
-
Brain tissue homogenates from Protocol 1
-
Acetonitrile
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in a suitable buffer.
-
Precipitate proteins by adding an equal volume of ice-cold acetonitrile or a solution of TCA.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing [3H]CNS-5161 and its potential metabolites.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Elute the compounds using a suitable gradient of the mobile phase.
-
Monitor the eluate for radioactivity using an in-line radiodetector.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the peak corresponding to the parent [3H]CNS-5161 and any potential metabolite peaks.
-
Calculate the percentage of the total radioactivity that corresponds to the parent compound to determine the extent of metabolism in the brain.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to [3H]CNS-5161 in vivo binding studies.
Caption: NMDA Receptor Signaling and Site of [3H]CNS-5161 Action.
Caption: Experimental Workflow for In Vivo [3H]CNS-5161 Binding Studies.
Caption: Logical Relationship for Calculating Specific Binding.
References
- 1. Inhibition of in vivo [(3)H]MK-801 binding by NMDA receptor open channel blockers and GluN2B antagonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional variations in [3H]MK801 binding to rat brain N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: CNS 5161 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS 5161 is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective and analgesic properties. As a diarylguanidine derivative, its physicochemical properties, particularly solubility and stability in solution, are critical considerations for its use in preclinical and clinical research. This document provides detailed protocols for the preparation, handling, and stability testing of this compound solutions to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvent systems and for the development of appropriate formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(2-chloro-5-(methylmercapto)phenyl)-N′-(3-(methylmercapto)phenyl)-N′-methylguanidine | [1] |
| Molecular Formula | C₁₆H₁₈ClN₃S₂ | [1] |
| Molecular Weight | 351.9 g/mol | [1] |
| Form | Hydrochloride salt is commonly used. | [1] |
| General Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO. | [2] |
Solution Preparation Protocols
The choice of solvent for this compound is critical and depends on the intended application. For in vitro cellular assays, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is common, while for in vivo administration, aqueous-based solutions are necessary.
Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for in vitro studies.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.52 mg of this compound (based on a molecular weight of 351.9 g/mol ).
-
Transfer the powder to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Preparation of an Aqueous Solution for In Vivo Administration
This protocol is based on formulations used in clinical trials and is suitable for preparing a solution for animal studies.
Materials:
-
This compound hydrochloride
-
Acetate buffer (e.g., 50 mM, pH 4.0-5.0)
-
Sterile normal saline (0.9% sodium chloride)
-
Sterile vials
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare a stock solution of this compound hydrochloride at 1 mg/mL in an acetate buffered solution.
-
Ensure the compound is fully dissolved. Sonication in a water bath may assist in dissolution.
-
For the final working solution, further dilute the stock solution with sterile normal saline to the desired concentration. For example, to prepare a 100 µg/mL solution, dilute 1 mL of the 1 mg/mL stock solution with 9 mL of sterile normal saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light.
Solubility Determination
Determining the solubility of this compound in various solvents is crucial for developing new formulations and for understanding its biopharmaceutical properties. The following is a general protocol for determining the thermodynamic solubility using the shake-flask method.
Experimental Protocol for Thermodynamic Solubility Assessment
Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Protocol:
-
Add an excess amount of this compound hydrochloride powder to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Table 2: Illustrative Solubility Data for this compound (Note: The following data are for illustrative purposes and should be determined experimentally.)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | ~0.1 |
| PBS (pH 7.4) | 25 | ~0.2 |
| Ethanol | 25 | >10 |
| DMSO | 25 | >50 |
Stability Assessment
Evaluating the stability of this compound in solution is critical to define appropriate storage conditions and shelf-life. Stability studies should assess the impact of temperature, light, and pH.
Experimental Protocol for Solution Stability Testing
Workflow for Stability Assessment
Caption: General workflow for solution stability testing.
Protocol:
-
Prepare a solution of this compound at a known concentration in the solvent of interest.
-
Aliquot the solution into several vials for each storage condition to be tested.
-
Store the vials under various conditions:
-
Temperature: -20°C, 4°C, and room temperature (20-25°C).
-
Light: Protect one set of room temperature samples from light, and expose another set to controlled laboratory light conditions.
-
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method that can separate the intact this compound from any potential degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant loss is often defined as a decrease to below 90% of the initial concentration.
Table 3: Illustrative Stability Data for this compound in DMSO (10 mM) (Note: The following data are for illustrative purposes and should be determined experimentally.)
| Storage Condition | Time Point | % this compound Remaining | Observations |
| -20°C (dark) | 30 days | >99% | No significant degradation. |
| 4°C (dark) | 30 days | >98% | Minor degradation may occur. |
| Room Temp (dark) | 7 days | ~95% | Degradation observed. |
| Room Temp (light) | 7 days | ~85% | Significant degradation, suggesting light sensitivity. |
Signaling Pathway Context
This compound exerts its effects by blocking the ion channel of the NMDA receptor, a key component in glutamatergic neurotransmission. Understanding this mechanism is crucial for interpreting experimental results.
NMDA Receptor Signaling Pathway
Caption: Mechanism of action of this compound on the NMDA receptor.
Recommendations for Handling and Storage
-
Stock Solutions: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment. If temporary storage is required, keep the solution at 2-8°C and protected from light for no longer than 24 hours.
-
General Handling: As with all research compounds, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling this compound powder and solutions.
By following these guidelines and protocols, researchers can ensure the consistent and effective use of this compound in their studies, leading to more reliable and reproducible data.
References
Application Notes and Protocols for CNS 5161 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNS 5161 is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It interacts with the ion channel site of the NMDA receptor complex to block the effects of the excitatory neurotransmitter glutamate.[1][2] Preclinical research has highlighted its potential neuroprotective, anticonvulsant, and analgesic properties.[1] Given the critical role of the glutamatergic system, particularly NMDA receptors, in synaptic plasticity, learning, memory, and the pathophysiology of various psychiatric and neurological disorders, this compound presents a valuable pharmacological tool for behavioral research.
These application notes provide detailed protocols for the administration of this compound in rodent models for behavioral studies, focusing on anxiety and depression-like behaviors. The information is intended to guide researchers in designing and executing well-controlled experiments to investigate the behavioral effects of this compound.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by binding to a site within the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This noncompetitive antagonism effectively dampens excessive neuronal excitation, a mechanism implicated in various CNS disorders.
Data Presentation
Preclinical Administration of this compound in Rodents
| Species | Route of Administration | Dose Range | Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 4 mg/kg | Protection against NMDA-induced neurotoxicity (ED₈₀) | |
| Rat | Intravenous (i.v.) | 0.88 - 3.5 mg/kg (total dose) | Neuroprotection in a focal cerebral ischemia model; dose-dependent excitation and impaired locomotor coordination. | |
| Mouse | Intraperitoneal (i.p.) | 4 mg/kg | 91% inhibition of audiogenic seizures |
Clinical Administration of this compound in Humans (for reference)
| Population | Route of Administration | Dose Range | Observed Effects | Reference |
| Healthy Volunteers | Intravenous (i.v.) infusion (15 min) | 30 - 2000 µg | Generally well-tolerated; dose-dependent increase in blood pressure; minor sensory symptoms. | |
| Patients with Neuropathic Pain | Intravenous (i.v.) infusion (6 hours) | up to 500 µg | Reasonably well-tolerated; most common adverse events were hypertension, headache, and mild visual disturbances. |
Experimental Protocols
General Considerations for Rodent Studies
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experiment.
-
Handling: Handle animals for several days leading up to the experiment to minimize stress-induced behavioral alterations.
-
Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before each behavioral test.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Controls: Always include a vehicle-treated control group.
-
Locomotor Activity: It is recommended to assess locomotor activity (e.g., in an open field test) as NMDA antagonists can have motor effects that may confound the interpretation of results from other behavioral tests.
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for the formulation of this compound)
-
Syringes and needles for administration
-
Video recording and analysis software (optional, but recommended)
-
Timer
Procedure:
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound and vehicle on the day of testing.
-
Administer this compound (e.g., 1-4 mg/kg, i.p.) or vehicle to the mice 30 minutes before testing. The exact dose and pretreatment time may need to be optimized in pilot studies.
-
-
Testing:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior in Rats
The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable situation (a cylinder of water), rats will eventually cease escape-oriented behaviors and become immobile.
Materials:
-
Cylindrical container (approximately 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
This compound
-
Vehicle
-
Syringes and needles for administration
-
Towels
-
Warming lamp or cage
-
Timer
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat into the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to a warmed home cage.
-
This pre-exposure serves to induce a stable baseline of immobility for the test session.
-
-
Test Session (Day 2):
-
Administer this compound (e.g., 1-4 mg/kg, i.p.) or vehicle 60 minutes before the test. The dose and pretreatment time should be optimized.
-
24 hours after the pre-test session, place the rat back into the cylinder with fresh water for a 5-minute test session.
-
Record the duration of immobility during the 5-minute session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
An antidepressant-like effect is indicated by a significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle-treated group.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of the NMDA receptor in various behaviors. The protocols provided here offer a starting point for assessing its anxiolytic- and antidepressant-like potential. Researchers should carefully consider the dose-response relationship and potential motor effects of this compound in their experimental design. The use of appropriate control groups and blinded data analysis is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols for Cns 5161
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cns 5161 is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1] It exhibits high affinity for the ion channel binding site within the NMDA receptor complex.[1] Due to its role in modulating glutamatergic signaling, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, most notably for the treatment of neuropathic pain and for its neuroprotective effects in conditions such as cerebral ischemia.[2][3]
These application notes provide essential information on the safe handling of this compound, along with detailed protocols for its use in common preclinical research applications.
Safety and Handling Precautions
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not located. The following precautions are based on general best practices for handling potent, biologically active research compounds and information on the clinical effects of NMDA receptor antagonists. A thorough risk assessment should be conducted before handling this compound.
General Handling:
-
This compound should be handled by trained personnel in a laboratory setting.
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of exposure, disposable coveralls may be appropriate.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or waterways.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Physicochemical and Pharmacokinetic Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClN₃S₂ | [4] |
| Molecular Weight | 351.9 g/mol | |
| Binding Affinity (Ki) | 1.8 nM (for [³H]MK-801 displacement in rat brain synaptosomes) | |
| Mechanism of Action | Noncompetitive NMDA receptor antagonist (ion channel blocker) | |
| Mean Half-life (human) | 2.95 ± 0.75 h (intravenous infusion) | |
| Mean Clearance (human) | 106 ± 17.8 L/h | |
| Mean Volume of Distribution (human) | 296 ± 69 L |
Clinical Safety and Tolerability
Clinical studies in healthy volunteers and patients with neuropathic pain have provided insights into the safety profile of this compound. The most common adverse events are dose-dependent and generally mild to moderate in severity.
| Adverse Event | Dosage | Incidence | Reference |
| Hypertension | 250 µg | 8.3% of patients | |
| 500 µg | 50% of patients | ||
| Headache | 250 µg and 500 µg | More frequent with placebo than with this compound | |
| Visual Disturbances | 250 µg | 16.7% of patients | |
| 500 µg | 33.3% of patients |
A dose-dependent increase in systolic and diastolic blood pressure is a notable effect of this compound. In one study, the trial was halted after two patients in the 750 µg cohort experienced a sustained increase in systolic blood pressure.
Signaling Pathway
Caption: Mechanism of this compound action as a noncompetitive NMDA receptor antagonist.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the NMDA receptor ion channel site using competitive displacement of a radiolabeled ligand, such as [³H]MK-801.
Materials:
-
Rat cortical tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 or another high-affinity NMDA receptor channel blocker (for determining non-specific binding)
-
This compound stock solution
-
Glass fiber filters (e.g., GF/B, presoaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]MK-801 + assay buffer.
-
Non-specific Binding: Membrane preparation + [³H]MK-801 + excess unlabeled MK-801.
-
Competitive Binding: Membrane preparation + [³H]MK-801 + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay.
In Vivo: Neuropathic Pain Model (Chronic Constriction Injury)
This protocol describes the induction of neuropathic pain in rodents using the Chronic Constriction Injury (CCI) model, which can be used to evaluate the analgesic effects of this compound.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
Chromic gut or silk sutures (e.g., 4-0)
-
This compound solution for administration (e.g., intraperitoneal or intravenous)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Surgical Procedure (CCI):
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the mid-thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for a period of 7-14 days for the full development of neuropathic pain behaviors.
-
-
Behavioral Testing:
-
Establish a baseline pain threshold before surgery.
-
After the recovery period, re-measure the pain threshold to confirm the development of allodynia (decreased withdrawal threshold to a non-painful stimulus) and/or hyperalgesia (increased sensitivity to a painful stimulus).
-
Administer this compound or vehicle to the animals.
-
At various time points after drug administration, assess the withdrawal thresholds using von Frey filaments (for mechanical sensitivity) and a radiant heat source (for thermal sensitivity).
-
-
Data Analysis:
-
Compare the withdrawal thresholds of the this compound-treated group to the vehicle-treated group.
-
A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect.
-
In Vivo: Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)
This protocol describes the induction of focal cerebral ischemia in rodents using the Middle Cerebral Artery Occlusion (MCAO) model to assess the neuroprotective effects of this compound.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip
-
This compound solution for administration (e.g., intravenous)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Saline
Procedure:
-
Surgical Procedure (MCAO):
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For transient ischemia, the filament is left in place for a specific duration (e.g., 60-90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Close the incision.
-
-
Drug Administration:
-
This compound or vehicle can be administered before, during, or after the ischemic insult. A previously described regimen in rats involved an intravenous bolus followed by a 3-hour infusion.
-
-
Assessment of Infarct Volume:
-
At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal and remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the infarct volume in the this compound-treated group to the vehicle-treated group.
-
A significant reduction in infarct volume in the treated group indicates a neuroprotective effect.
-
Caption: Workflow for evaluating neuroprotection using the MCAO model.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
Troubleshooting & Optimization
CNS 5161 Technical Support Center: Solubility Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with CNS 5161. The following information is designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound free base in aqueous buffers for my in vitro assay. What should I do?
A1: The free base of this compound is expected to have low aqueous solubility due to its chemical structure, which includes multiple aromatic rings. For aqueous applications, it is highly recommended to use the hydrochloride salt (this compound HCl), which exhibits significantly better solubility in aqueous solutions. Clinical trials have utilized this compound HCl formulated in a sterile solution for intravenous administration, indicating its suitability for aqueous environments.[1][2]
Q2: I have the hydrochloride salt of this compound, but it's still not dissolving well in water or my desired buffer. What factors could be affecting its solubility?
A2: Several factors can influence the solubility of this compound HCl:
-
pH: Guanidine compounds are basic and their solubility is pH-dependent. The protonated hydrochloride salt is more soluble in acidic to neutral solutions. In basic solutions, it may convert to the less soluble free base and precipitate. For clinical formulations, an acetate-buffered solution was used, suggesting that maintaining a slightly acidic pH is beneficial for solubility.[1]
-
Buffer Composition: Certain buffer components can interact with your compound and affect its solubility. If you are observing precipitation, consider trying a different buffer system.
-
Concentration: You may be exceeding the solubility limit of this compound HCl in your specific solvent or buffer. Try preparing a more dilute solution.
-
Temperature: While not always a practical solution for biological experiments, slightly warming the solution may help to dissolve the compound. However, be cautious about the thermal stability of this compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: I need to prepare a formulation for in vivo studies. What is a suitable vehicle?
A4: Based on clinical trial data, a sterile, buffered aqueous solution is a suitable vehicle for parenteral administration of this compound HCl. A formulation of 1 mg/mL of this compound (as base) in an acetate-buffered solution, further diluted with normal saline, has been used.[1] This suggests that a buffered saline solution is a good starting point for developing an in vivo formulation. The use of a buffer is important to maintain a pH that ensures the compound remains in its soluble, protonated form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound is crashing out of solution as it is transferred from a high-solubility organic solvent to a lower-solubility aqueous environment. The pH of the aqueous buffer may be too high, causing the conversion of the HCl salt to the less soluble free base. | - Decrease the concentration of the final solution. - Increase the percentage of co-solvent (e.g., ethanol, PEG400) in the final aqueous solution, if permissible for your experiment. - Ensure the pH of the aqueous buffer is slightly acidic to neutral. Consider using an acetate buffer. |
| Cloudiness or precipitation in the prepared solution over time. | The solution may be supersaturated and the compound is slowly precipitating. The compound may be degrading. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C. - Filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates before use. |
| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate concentrations and variability in experimental results. | - Visually inspect your solutions for any signs of precipitation before use. - Consider performing a solubility test in your specific experimental buffer to determine the solubility limit. - Use a validated method to confirm the concentration of your final solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound HCl Stock Solution in DMSO
-
Weigh the desired amount of this compound HCl powder using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Dilute Aqueous Solution of this compound HCl for In Vitro Assays
-
Thaw a frozen aliquot of the this compound HCl DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, Tris buffer) to the final working concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally below 0.5%) to prevent solvent-induced artifacts in your assay.
-
Vortex the final diluted solution gently.
-
Prepare the final diluted solution fresh for each experiment and do not store it for extended periods.
Visualizing Experimental Workflows
References
- 1. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cns 5161
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cns 5161 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel, selective, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It interacts with the ion channel of the NMDA receptor to block the influx of ions, thereby inhibiting the excitatory effects of the neurotransmitter glutamate.[3]
Q2: What are the known side effects of this compound in clinical studies?
In human clinical trials, this compound has been generally well-tolerated at therapeutic doses.[3][4] The most commonly reported adverse events are dose-dependent and include hypertension (increase in blood pressure), mild headaches, and visual disturbances. Notably, it appears to have a lower incidence of psychomimetic side effects compared to other NMDA receptor antagonists.
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
While this compound is designed to be neuroprotective against glutamate-induced excitotoxicity, off-target effects or experimental conditions could lead to unexpected toxicity. Ensure that your cell culture medium does not contain high levels of other antagonists or substances that could interact with this compound. Additionally, verify the purity of your this compound compound. In some cases, prolonged exposure to any NMDA receptor antagonist can interfere with normal neuronal function, so optimizing the treatment duration is crucial.
Q4: I am not observing the expected neuroprotective effect of this compound in my excitotoxicity assay. What should I check?
Several factors could contribute to a lack of efficacy. First, confirm the concentration of glutamate or NMDA used to induce excitotoxicity is appropriate; excessive levels may overwhelm the inhibitory capacity of this compound. Second, ensure that the timing of this compound application is optimal for your experimental model (pre-treatment, co-treatment, or post-treatment). Finally, verify the expression and functionality of NMDA receptors in your cell line or primary culture.
Troubleshooting Guide for Unexpected Results
| Unexpected Result | Potential Cause | Recommended Solution |
| Variable drug efficacy | Inconsistent drug concentration due to improper dissolution or storage. | Prepare fresh solutions of this compound for each experiment. Ensure the vehicle used for dissolution is appropriate and does not affect cell viability. Store the stock solution as recommended by the manufacturer. |
| High background signal in fluorescence-based assays | Autofluorescence of the compound or interaction with the fluorescent dye. | Run a control with this compound alone (without cells) to check for autofluorescence. Test different fluorescent dyes that are compatible with your assay and have emission spectra that do not overlap with any potential autofluorescence of this compound. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the working concentration or interaction with media components. | Check the solubility limits of this compound in your specific culture medium. Consider using a different solvent for the stock solution or adding a small amount of a biocompatible surfactant. |
| Altered neuronal firing patterns in electrophysiology experiments unrelated to NMDA receptor blockade | Off-target effects on other ion channels at higher concentrations. | Perform a dose-response curve to determine the optimal concentration of this compound that selectively blocks NMDA receptors without affecting other channels. Compare your results with known selective blockers of other channels to rule out off-target effects. |
| Unexpected changes in gene expression | This compound may indirectly influence signaling pathways that regulate gene expression. | Analyze the expression of genes known to be downstream of NMDA receptor signaling. Consider performing a broader gene expression analysis (e.g., RNA-seq) to identify unexpected pathways affected by this compound in your experimental model. |
Experimental Protocols
In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity
-
Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density. Allow the cells to adhere and differentiate for 24-48 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
NMDA-Induced Excitotoxicity: Prepare a solution of NMDA and its co-agonist glycine in the culture medium. Add this solution to the wells (with the exception of the control wells) to induce excitotoxicity. A typical concentration range for NMDA is 100-500 µM with 10 µM glycine.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC50 of this compound for its neuroprotective effect.
Fluorescence-Based Calcium Influx Assay
-
Cell Preparation: Plate cells expressing NMDA receptors on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and place the dish on the stage of a fluorescence microscope. Perfuse with a physiological saline solution and record the baseline fluorescence for several minutes.
-
Application of this compound: Perfuse the cells with the saline solution containing the desired concentration of this compound for 5-10 minutes.
-
NMDA Receptor Activation: While continuously recording the fluorescence, perfuse the cells with a solution containing NMDA and glycine to activate the NMDA receptors.
-
Data Analysis: Measure the change in fluorescence intensity upon NMDA receptor activation in the presence and absence of this compound. A reduction in the fluorescence signal in the presence of this compound indicates a blockade of calcium influx.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early clinical experience with the novel NMDA receptor antagonist this compound [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Side effects of Cns 5161 in animal studies
Cns 5161 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with information on the side effects of this compound (also known as Traxoprodil) observed in animal studies. It includes troubleshooting advice and experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It interacts with the ion channel binding site within the NMDA receptor complex to produce a noncompetitive blockade of the actions of glutamate, the primary excitatory neurotransmitter in the brain.[1][4] This mechanism is the basis for its investigation in neuropathic pain, neuroprotection, and as an anticonvulsant.
Mechanism of Action: NMDA Receptor Antagonism
Caption: this compound noncompetitively blocks the NMDA receptor's ion channel, inhibiting Ca²+ influx.
Q2: What are the most common side effects of this compound observed in preclinical and clinical studies?
A2: The most consistently reported side effect across both animal and human studies is a dose-dependent increase in systolic and diastolic blood pressure. This is a known class effect for NMDA receptor antagonists, which are involved in the central regulation of blood pressure. In animal models focused on efficacy, significant alterations in general locomotor activity were not observed at therapeutic doses for antidepressant-like effects.
Q3: We are observing cardiovascular changes (e.g., hypertension) in our rat model. Is this expected?
A3: Yes, this is an expected finding. Treatment with NMDA antagonists is well-known to increase systolic and diastolic blood pressure in animals and humans. Preclinical studies with this compound in rats demonstrated its neuroprotective effects, and subsequent clinical trials confirmed that a dose-dependent rise in blood pressure is the most common hemodynamic effect. The maximum effect on blood pressure in human studies was typically observed between 60 and 120 minutes after infusion.
Troubleshooting Tip: If the observed hypertension is more severe than anticipated or is leading to adverse outcomes, consider the following:
-
Dose Reduction: Evaluate if a lower dose can maintain efficacy while minimizing the cardiovascular effect.
-
Infusion Rate: If administering intravenously, a slower infusion rate may mitigate sharp increases in blood pressure.
-
Continuous Monitoring: Implement continuous blood pressure monitoring (e.g., using telemetry or tail-cuff systems) to accurately characterize the time course and magnitude of the effect.
Quantitative Data from Animal and Human Studies
While detailed public data on the incidence of side effects in animal toxicology studies is limited, efficacy studies and clinical trials provide valuable insights.
Table 1: Summary of this compound Effects in Animal Models
| Animal Model | Species | Dosing | Observed Effects | Citation(s) |
|---|---|---|---|---|
| NMDA Excitotoxicity | Neonatal Rat | 4 mg/kg (i.p.) | Neuroprotective (ED₈₀ against necrotic effects) | |
| Audiogenic Seizures | DBA/2 Mice | 4 mg/kg (i.p.) | 91% inhibition of seizures | |
| Focal Cerebral Ischemia | Adult Rat | N/A | Demonstrated neuroprotective effects | |
| Forced Swim Test | Mice | 20 & 40 mg/kg (i.p.) | Significant antidepressant-like activity |
| Locomotor Activity | Mice | 5 - 40 mg/kg (i.p.) | No significant effect on spontaneous locomotor activity | |
Table 2: Adverse Events in Human Neuropathic Pain Study (Dose Escalation)
| Adverse Event | Placebo | 250 µg this compound | 500 µg this compound |
|---|---|---|---|
| Increase in Blood Pressure | 15.4% | 8.3% | 50.0% |
| Visual Disturbances | 0% | 16.7% | 33.3% |
| Headache | More frequent than drug | N/A | N/A |
| Nausea | N/A | 0% | 8.3% |
| Flatulence | N/A | 0% | 16.7% |
| Dyspepsia / Abdominal Discomfort | N/A | 8.3% | 0% |
Data derived from a clinical safety study in patients.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Side Effects in Rodents
This protocol outlines a general procedure for monitoring blood pressure in rats or mice following this compound administration.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals to restraint and tail-cuff measurement devices for 3-5 days prior to the experiment to minimize stress-induced hypertension.
-
Baseline Measurement: On the day of the experiment, record stable baseline systolic and diastolic blood pressure and heart rate for at least 30 minutes.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, intravenous infusion). Include a vehicle control group.
-
Post-Dose Monitoring: Record blood pressure and heart rate continuously or at frequent intervals (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
Data Analysis: Calculate the change from baseline for each time point. Compare the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Workflow for Cardiovascular Safety Assessment
Caption: Experimental workflow for assessing the cardiovascular effects of this compound in rodents.
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol is used to assess the antidepressant-like efficacy of this compound, as reported in mouse studies.
-
Animal Model: Male Albino Swiss mice (20-25g).
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse into the cylinder.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the drug-treated groups and the vehicle control group using a one-way ANOVA. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Troubleshooting Guide
Q4: We are observing unexpected behavioral changes (e.g., sedation, hyperactivity, seizures) in our study. What should we do?
A4: While this compound is noted for its lack of psychomimetic effects at therapeutic doses, unexpected behavioral changes can occur, especially at higher dose ranges or in specific models. This compound has demonstrated potent anticonvulsant activity in some models, making spontaneous seizures unlikely to be a direct drug effect unless a very high, toxic dose is used.
Troubleshooting Decision Tree for Unexpected Behavioral Effects
Caption: Decision tree for troubleshooting unexpected behavioral side effects during this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cns 5161 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of CNS 5161 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by blocking the ion channel of the NMDA receptor, thereby inhibiting the excitatory effects of glutamate. This mechanism has been investigated for its potential therapeutic effects in conditions such as neuropathic pain.
Q2: In what forms is this compound typically available for research?
A2: For research purposes, this compound is often supplied as a hydrochloride salt in solid form. Some suppliers also offer it pre-dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
Q3: What are the general recommendations for storing this compound?
A3: this compound, particularly in its solid, hygroscopic form, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from moisture and strong oxidizing agents. For solutions in DMSO, storage at -20°C is recommended for long-term stability.
Q4: Can I prepare aqueous solutions of this compound?
A4: Yes. For clinical trials, this compound hydrochloride has been formulated in an acetate-buffered aqueous solution and further diluted with normal saline. This indicates its solubility and relative stability in aqueous buffers. When preparing aqueous solutions, it is recommended to use a buffer to maintain a stable pH.
Stability and Solubility in Different Solvents
While specific quantitative stability data for this compound in a wide range of laboratory solvents is not extensively published, the following table summarizes available information and provides general guidance based on its known formulations and the chemical properties of related guanidine compounds.
| Solvent | Known Formulation/Solubility | Recommended Storage of Solution | Inferred Stability & Handling Advice |
| Aqueous Buffers (e.g., PBS, Acetate Buffer) | Formulated in acetate buffer for clinical use. | Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours. | This compound is soluble in aqueous buffers, especially as the hydrochloride salt. Stability in aqueous solution over extended periods is not well-documented; therefore, fresh preparation is highly recommended to avoid potential degradation. |
| Dimethyl Sulfoxide (DMSO) | Commercially available as a 10 mM solution. | -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles. | This compound is readily soluble in DMSO. Stock solutions in DMSO are generally stable when stored properly. Allow the solution to warm to room temperature before use. |
| Ethanol | No specific data available. | -20°C. Prepare fresh and use promptly. | Guanidine compounds generally show solubility in alcohols. However, the long-term stability of this compound in ethanol is unknown. It is recommended to prepare fresh solutions for each experiment. |
| Methanol | No specific data available. | -20°C. Prepare fresh and use promptly. | Similar to ethanol, solubility is expected, but stability is not characterized. Fresh preparation is advised. |
Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues encountered during in vitro assays involving this compound, such as NMDA receptor binding assays.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Inadequate washing steps. | - Titrate the radioligand to a concentration at or below its Kd.- Incorporate a blocking agent like bovine serum albumin (BSA) in the assay buffer.- Increase the number and/or volume of washes with ice-cold buffer. |
| Low or No Signal | - Inactive or degraded this compound.- Insufficient receptor concentration in the preparation.- Incorrect assay conditions (e.g., pH, temperature). | - Use a fresh stock of this compound. Verify the integrity of the compound if possible.- Increase the amount of membrane preparation or cell lysate in the assay.- Optimize assay buffer pH and incubation temperature. |
| High Variability Between Replicates | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper technique.- Thoroughly mix all solutions before and after addition to the assay plate.- Maintain a constant and uniform temperature during the incubation period. |
| Precipitation of Compound in Aqueous Buffer | - Exceeding the solubility limit of this compound.- Use of an inappropriate buffer. | - Prepare a more dilute solution from a DMSO stock. Ensure the final DMSO concentration is low and consistent across all wells.- Test different buffer systems to find one that maintains the solubility of this compound. |
Experimental Protocols
General Protocol for an In Vitro NMDA Receptor Competitive Binding Assay
This protocol provides a general framework for assessing the binding of this compound to NMDA receptors in a competitive format using a radiolabeled ligand (e.g., [³H]MK-801).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)
-
Unlabeled NMDA receptor agonist (e.g., glutamate) and co-agonist (e.g., glycine)
-
Membrane preparation from cells or tissue expressing NMDA receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO should be kept low (typically <1%) and constant across all wells.
-
Dilute the radioligand in assay buffer to a working concentration (typically at or below its Kd).
-
Dilute the membrane preparation in assay buffer to the desired protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding Wells: Add a saturating concentration of an unlabeled competitor (e.g., unlabeled MK-801), radioligand, and membrane preparation.
-
Competitive Binding Wells: Add the desired concentration of this compound, radioligand, and membrane preparation.
-
-
Incubation:
-
Add glutamate and glycine to all wells to open the NMDA receptor channel, allowing the channel blocker to bind.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
How to minimize Cns 5161 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Cns 5161 during experimentation.
Introduction to this compound and Off-Target Effects
This compound is a novel, selective, and noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It functions by interacting with the NMDA receptor's ion channel to block the actions of glutamate, the primary excitatory neurotransmitter in the brain.[1][3][4] Its mechanism of action has made it a compound of interest for applications in analgesia for neuropathic pain and neuroprotection against excitotoxic damage.
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results or adverse effects. For this compound, some observed adverse effects in clinical studies, such as hypertension, are considered dose-dependent and may be linked to the on-target modulation of NMDA receptors in tissues that regulate blood pressure. Understanding and mitigating these effects is critical for accurate research and safe therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncompetitive antagonist of the NMDA receptor. It binds with high affinity to the ion channel site of the receptor, particularly when the channel is in an activated (open) state, thereby blocking the influx of ions and inhibiting glutamate-mediated neuronal excitation.
Q2: What are the primary known adverse or off-target effects of this compound from human studies?
A2: Clinical studies have identified several dose-dependent adverse events. The most common effects are increased blood pressure (hypertension), mild visual disturbances, and headaches. Notably, this compound appears to have fewer psychomimetic side effects compared to other NMDA antagonists like ketamine. A summary of findings from a dose-escalating safety study is presented below.
Q3: What general strategies can I employ to minimize off-target effects in my experiments?
A3: A multi-faceted approach is recommended to ensure that the observed biological effects are due to the specific on-target activity of this compound. Key strategies include careful dose selection, the use of orthogonal controls, and direct validation of target engagement.
Data Presentation
Table 1: Summary of Dose-Dependent Adverse Events of this compound in Patients with Neuropathic Pain
| Adverse Event | Placebo | 250 µg this compound | 500 µg this compound |
| Increased Blood Pressure | 15.4% | 8.3% | 50.0% |
| Visual Disturbances | 0.0% | 16.7% | 33.3% |
| Headache | More frequent than with this compound treatment | - | - |
| Nausea | - | 0.0% | 8.3% |
| Flatulence | - | 0.0% | 16.7% |
| Dyspepsia/Abdominal Discomfort | - | 8.3% | 0.0% |
| Data compiled from a dose-escalating safety study. The study was terminated at the 750 µg dose due to sustained systolic blood pressure responses. |
Troubleshooting Guide
Q1: I am observing significant cytotoxicity in my cell-based assays that seems unrelated to NMDA receptor antagonism. What are the next steps?
A1: Unexplained cytotoxicity can often be an off-target effect. A systematic approach is needed to determine the cause.
Q2: The phenotype I observe with this compound doesn't align with published outcomes of NMDA receptor blockade. How can I confirm the effect is on-target?
A2: If the observed phenotype is unexpected, you must rigorously validate that it is a direct result of this compound engaging the NMDA receptor.
-
Genetic Validation : Use CRISPR-Cas9 or RNAi to knock down or knock out the specific NMDA receptor subunits present in your model system (e.g., GRIN1, GRIN2A/B). If the phenotype disappears, it strongly suggests the effect is on-target.
-
Use Structurally Distinct Antagonists : Treat your system with other well-characterized NMDA antagonists that have different chemical scaffolds (e.g., Memantine, MK-801). If these compounds reproduce the phenotype observed with this compound, it is likely a true on-target effect.
-
Direct Target Engagement Assay : Perform an experiment to confirm that this compound binds to the NMDA receptor in your specific experimental context. A Cellular Thermal Shift Assay (CETSA) is an effective method for this.
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration
Objective: To identify the minimum concentration of this compound that elicits the desired on-target biological effect while minimizing potential off-target interactions.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Serial Dilution: Create a series of 10-point, 3-fold serial dilutions from the stock solution to cover a broad concentration range (e.g., 10 µM to 0.5 nM).
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the media with fresh media containing the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary functional assay (e.g., measuring downstream signaling, gene expression, or a phenotypic change).
-
Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to its intended target (NMDA receptor) in an intact cellular environment.
Methodology:
-
Treatment: Treat intact cells with the chosen effective concentration of this compound or a vehicle control for a specified period.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend them in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of a specific NMDA receptor subunit (e.g., GRIN1) remaining in the supernatant using Western blotting or mass spectrometry.
-
Interpretation: Binding of this compound should stabilize the NMDA receptor, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early clinical experience with the novel NMDA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
CNS 5161 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using CNS 5161, a potent noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective noncompetitive antagonist of the NMDA subtype of glutamate receptors.[1][2] It functions as an open-channel blocker, meaning it binds within the ion channel of the NMDA receptor to prevent the influx of ions like Ca2+.[1][3] This blockade is use-dependent, indicating that this compound binds more effectively to NMDA receptors that are in an activated or open state, which occurs in the presence of glutamate and a co-agonist like glycine or D-serine.[4]
Q2: What are the key parameters of this compound's binding affinity?
A2: this compound exhibits high affinity for the ion-channel binding site of the NMDA receptor complex. It has been shown to displace [3H] MK-801 binding with a Ki of 1.8 nM in synaptosomal membrane preparations from the rat brain.
Q3: What are some common challenges when performing dose-response experiments with noncompetitive NMDA receptor antagonists like this compound?
A3: Researchers may encounter several challenges, including:
-
Excitotoxicity: Over-stimulation of NMDA receptors due to high concentrations of glutamate can lead to neuronal cell death, affecting assay results.
-
Use-Dependency: As a use-dependent blocker, the inhibitory effect of this compound is contingent on prior activation of the NMDA receptor. Inconsistent receptor activation can lead to variable results.
-
Assay System Sensitivity: The choice of cell line or neuronal culture and the method of detecting receptor activity (e.g., calcium influx, electrophysiology) can significantly impact the observed potency and efficacy.
-
Compound Stability and Solubility: Ensuring the compound is fully dissolved and stable in the assay buffer is crucial for accurate concentration-response relationships.
Q4: How can I minimize excitotoxicity in my in vitro assay?
A4: To mitigate excitotoxicity, consider the following:
-
Optimize the concentration of glutamate and co-agonist (glycine or D-serine) to achieve sub-maximal but consistent receptor activation.
-
Limit the duration of exposure to high concentrations of agonists.
-
Use a transient expression system, such as baculovirus-mediated transduction, to express NMDA receptors, which can be less prone to the excitotoxicity seen in stable cell lines.
-
Incorporate a recovery period in your experimental design to allow cells to return to a basal state.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density- Uneven agonist or antagonist application- Cell health issues (e.g., due to excitotoxicity) | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Use automated liquid handling for precise additions.- Refer to Q4 for minimizing excitotoxicity. |
| No or very weak inhibitory response | - Inactive compound- Insufficient NMDA receptor activation- Incorrect assay conditions (e.g., pH, temperature)- Low expression of functional NMDA receptors | - Verify the identity and purity of your this compound stock.- Confirm that the concentrations of glutamate and co-agonist are sufficient to activate the receptors.- Optimize assay buffer and incubation conditions.- Validate receptor expression using techniques like immunofluorescence or western blotting. |
| Steep or shallow dose-response curve | - Compound precipitation at high concentrations- Off-target effects- Complex binding kinetics | - Check the solubility of this compound in your assay medium.- Perform counter-screens to assess activity at other receptors.- Consider more complex curve-fitting models if a standard sigmoidal fit is poor. |
| Assay window is too small | - Low signal-to-background ratio- Sub-optimal agonist concentration | - Optimize the calcium indicator dye concentration and loading conditions.- Perform an agonist dose-response curve to determine the EC80-EC90 concentration for use in the antagonist assay. |
Experimental Protocols
In Vitro Calcium-Flux Assay for this compound Dose-Response
This protocol is adapted from a high-throughput calcium-flux assay for studying NMDA receptors.
1. Cell Preparation:
- Culture HEK293 cells transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) using a suitable transfection or transduction method (e.g., baculovirus).
- Seed the cells into a 384-well black, clear-bottom plate at an optimized density and allow them to attach overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in an appropriate assay buffer to create a concentration range for the dose-response curve (e.g., 10-point, 3-fold dilutions).
3. Calcium Indicator Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the cell culture medium and add the loading buffer to each well.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
4. Assay Performance:
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
- Add the prepared this compound dilutions to the plate and incubate for a predetermined time to allow for compound binding.
- Establish a baseline fluorescence reading.
- Add a pre-determined concentration of glutamate and a co-agonist (e.g., glycine) to stimulate the NMDA receptors.
- Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.
5. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to control wells (agonist only).
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Representative Dose-Response Data for this compound in a Calcium-Flux Assay
| This compound Concentration (nM) | Log Concentration | % Inhibition (Mean) | % Inhibition (SD) |
| 0.01 | -11.0 | 2.5 | 1.1 |
| 0.03 | -10.5 | 5.1 | 1.8 |
| 0.1 | -10.0 | 10.2 | 2.5 |
| 0.3 | -9.5 | 22.8 | 3.2 |
| 1.0 | -9.0 | 48.9 | 4.1 |
| 3.0 | -8.5 | 75.6 | 3.5 |
| 10.0 | -8.0 | 90.1 | 2.8 |
| 30.0 | -7.5 | 95.3 | 2.1 |
| 100.0 | -7.0 | 98.2 | 1.5 |
| 300.0 | -6.5 | 99.1 | 1.0 |
Mandatory Visualizations
Caption: NMDA Receptor Signaling and this compound Inhibition.
Caption: Experimental Workflow for this compound Dose-Response Assay.
Caption: Troubleshooting Logic for Dose-Response Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 4. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing CNS 5161-Induced Hypertension in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypertension induced by the NMDA receptor antagonist, CNS 5161, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the ion channel of the NMDA receptor, blocking the influx of calcium ions and thereby inhibiting glutamatergic neurotransmission. This mechanism is being investigated for its therapeutic potential in conditions such as neuropathic pain.
Q2: Is hypertension a known side effect of this compound administration?
A2: Yes, a dose-dependent increase in blood pressure is a well-documented side effect of this compound administration in both preclinical and clinical studies. This hypertensive effect is considered a common adverse event associated with this class of compounds.[1][2][3]
Q3: What is the underlying mechanism of this compound-induced hypertension?
A3: The hypertensive effect of this compound and other NMDA receptor antagonists is primarily mediated by the central nervous system. Blockade of NMDA receptors in brain regions involved in cardiovascular regulation, such as the hypothalamus, can lead to an increase in sympathetic nervous system outflow. This results in peripheral vasoconstriction and an subsequent elevation in blood pressure.
Q4: At what doses of this compound is hypertension typically observed?
A4: The hypertensive effect is dose-dependent. In clinical studies, increases in blood pressure were observed at various intravenous doses. The tables below summarize the observed changes in blood pressure at different dose levels.
Q5: Are there established protocols to counteract this compound-induced hypertension in experimental animals?
A5: While the literature extensively documents the hypertensive effects of this compound, specific, validated protocols for its counteraction are not well-established. However, based on the mechanism of action, several strategies can be employed to manage this side effect in a research setting. The troubleshooting guide below provides potential mitigation strategies.
Troubleshooting Guide: Overcoming this compound-Induced Hypertension
This guide provides potential strategies and considerations for managing hypertension in animal models during experiments with this compound. These approaches are based on the known mechanism of NMDA receptor antagonist-induced hypertension and general practices in preclinical cardiovascular research.
Issue: Significant and sustained increase in blood pressure observed after this compound administration.
Potential Mitigation Strategies:
-
Co-administration of Antihypertensive Agents:
-
Rationale: The hypertension induced by this compound is largely due to increased sympathetic outflow. Therefore, antihypertensive agents that target the sympathetic nervous system or its downstream effects are likely to be most effective.
-
Recommended Drug Classes:
-
Alpha-2 Adrenergic Agonists (e.g., Clonidine, Guanfacine): These centrally-acting agents reduce sympathetic outflow from the brain, directly counteracting the proposed mechanism of this compound-induced hypertension.
-
Beta-Blockers (e.g., Propranolol, Atenolol): These agents block the effects of catecholamines on the heart and blood vessels, reducing heart rate and blood pressure. Propranolol is a non-selective beta-blocker, while atenolol is cardioselective (beta-1).
-
ACE Inhibitors (e.g., Captopril, Ramipril) and Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan): These drugs target the renin-angiotensin-aldosterone system, a key regulator of blood pressure.[4][5] While not directly targeting the sympathetic nervous system, they are effective in a wide range of hypertension models.
-
-
Experimental Considerations:
-
Dose-response studies: It is crucial to perform pilot studies to determine the optimal dose of the antihypertensive agent that normalizes blood pressure without causing hypotension or interfering with the primary experimental outcomes.
-
Route and timing of administration: The antihypertensive agent should be administered prior to or concurrently with this compound to prevent the onset of hypertension. The route of administration should be chosen based on the pharmacokinetic properties of the selected drug and the experimental design.
-
Control groups: Appropriate control groups should be included, such as a vehicle-treated group, a this compound-only group, and an antihypertensive agent-only group, to isolate the effects of each compound.
-
-
-
Dose Adjustment of this compound:
-
Rationale: The hypertensive effect of this compound is dose-dependent.
-
Recommendation: If the primary scientific question allows, consider using the lowest effective dose of this compound to minimize cardiovascular side effects. A careful dose-response study for the desired primary effect of this compound should be conducted to identify this dose.
-
-
Continuous Blood Pressure Monitoring:
-
Rationale: Continuous and accurate monitoring of blood pressure is essential to assess the severity of hypertension and the effectiveness of any intervention.
-
Recommendation: Utilize telemetry or indwelling arterial catheters for real-time, continuous blood pressure monitoring in conscious, freely moving animals to avoid the confounding effects of anesthesia and restraint.
-
Data Presentation
Table 1: Dose-Dependent Hypertensive Effects of Intravenous this compound in Humans
| This compound Dose (µg) | Mean Increase in Systolic Blood Pressure (mmHg) | Mean Increase in Diastolic Blood Pressure (mmHg) |
| 30 | No consistent effect | No consistent effect |
| >30 - 2000 | Up to 23 | Up to 19 |
Data extracted from a dose escalation study in healthy volunteers. The maximal effect was observed between 60 and 120 minutes after infusion.
Experimental Protocols
Protocol 1: Administration of this compound and Blood Pressure Monitoring in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Blood Pressure Monitoring:
-
For continuous monitoring, implant telemetry devices or arterial catheters at least one week prior to the experiment to allow for recovery from surgery.
-
For non-invasive monitoring, use a tail-cuff plethysmography system. Acclimatize the animals to the restraining device for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
-
This compound Administration:
-
Formulation: Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Route of Administration: Intravenous (i.v.) via a tail vein or a previously implanted catheter, or intraperitoneal (i.p.).
-
Dosage: Based on preclinical studies, an effective dose for neuroprotection is approximately 4 mg/kg (i.p.). A dose-response study is recommended to determine the optimal dose for the specific experimental goals.
-
-
Experimental Procedure:
-
Record baseline blood pressure for at least 30 minutes before drug administration.
-
Administer this compound or vehicle.
-
Continuously monitor blood pressure and heart rate for at least 2-4 hours post-administration.
-
Protocol 2: Co-administration of an Antihypertensive Agent with this compound
-
Follow Protocol 1 for animal model, housing, and blood pressure monitoring.
-
Antihypertensive Agent Selection: Choose an appropriate agent based on the "Troubleshooting Guide" above (e.g., clonidine for central sympatholytic effect).
-
Antihypertensive Agent Administration:
-
Formulation: Dissolve the antihypertensive agent in its recommended vehicle.
-
Route and Timing: Administer the antihypertensive agent at a predetermined time before this compound administration (e.g., 30 minutes prior for i.p. clonidine). This timing should be based on the pharmacokinetic profile of the chosen drug.
-
-
Experimental Groups:
-
Group 1: Vehicle (for both compounds)
-
Group 2: Vehicle + this compound
-
Group 3: Antihypertensive agent + Vehicle
-
Group 4: Antihypertensive agent + this compound
-
-
Data Analysis: Compare the blood pressure changes between the groups to determine if the antihypertensive agent effectively mitigates the this compound-induced hypertension.
Mandatory Visualizations
Caption: Mechanism of this compound action on the NMDA receptor.
Caption: Decision-making workflow for managing hypertension.
Caption: Pathway of this compound-induced hypertension.
References
- 1. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs for high blood pressure [animalresearch.info]
- 5. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to CNS-5161 and Ketamine for NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of CNS-5161 and ketamine, two prominent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The following sections present a comprehensive analysis of their performance based on available experimental data, including quantitative comparisons, detailed experimental methodologies, and visual representations of key concepts to aid in research and development decisions.
Introduction to NMDA Receptor Antagonists
The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system, plays a vital role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a focal point of drug development.
CNS-5161 is a selective and high-affinity NMDA receptor antagonist that binds to the ion channel of the receptor. It has been investigated primarily for the treatment of neuropathic pain and has shown a favorable profile in early clinical trials, notably with a lack of psychomimetic side effects often associated with this class of drugs.
Ketamine , a well-established anesthetic, has gained significant attention for its rapid-acting antidepressant effects and its utility in managing chronic pain. Its mechanism involves blocking the open channel of the NMDA receptor in a use- and voltage-dependent manner. However, its clinical application is often limited by psychotomimetic side effects.
Quantitative Comparison of Receptor Binding and Potency
Direct comparative studies providing head-to-head quantitative data for CNS-5161 and ketamine under identical experimental conditions are limited. The following tables summarize available data from various sources. It is crucial to consider that variations in experimental protocols can influence these values.
| Compound | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |
| CNS-5161 | 1.8 nM | [³H]MK-801 | Rat brain synaptosomal membranes | [1] |
| Ketamine | ~0.5 - 1 µM | [³H]MK-801 | Rat striatal homogenate | [2] |
Table 1: Comparative Binding Affinities (Ki) for the NMDA Receptor. Lower Ki values indicate higher binding affinity.
| Compound | Potency (IC50) | Experimental Condition | Cell Type | Reference |
| Ketamine | 1.5 µM | Inhibition of NMDA-induced currents | Dissociated hippocampal cultures | N/A |
| Ketamine | 0.4 µM | Inhibition of NMDA-induced currents | Rat hippocampal neurons | [3] |
| Ketamine | 5 - 10 µM | Anesthetic concentrations | In vivo | [4] |
Table 2: Comparative Potency (IC50) of Ketamine for NMDA Receptor Antagonism. IC50 is the concentration of an antagonist that inhibits the response by 50%. Lower values indicate higher potency. Data for CNS-5161 was not available in a comparable format.
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation. The following are detailed descriptions of standard experimental protocols used to characterize NMDA receptor antagonists like CNS-5161 and ketamine.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the NMDA receptor ion channel, typically by measuring its ability to displace a known radiolabeled ligand, such as [³H]MK-801.
Materials:
-
Tissue Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The resulting pellet is washed multiple times to remove endogenous ligands.
-
Radioligand: [³H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Test Compounds: CNS-5161 and ketamine at various concentrations.
-
Assay Buffer: Tris-HCl buffer.
-
Scintillation Fluid and Counter.
Procedure:
-
The membrane preparation is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (CNS-5161 or ketamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 2-3 hours) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., unlabeled MK-801 or phencyclidine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function
This technique directly measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of antagonists.
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells).
-
Recording Pipettes: Glass micropipettes with a tip resistance of 3-5 MΩ.
-
Internal Solution: Fills the recording pipette and mimics the intracellular ionic environment (e.g., containing Cs-gluconate, CsCl, Mg-ATP, Na-GTP, EGTA, and HEPES).
-
External Solution: Mimics the extracellular environment (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
Agonists: Glutamate and a co-agonist (glycine or D-serine) to activate the NMDA receptors.
-
Antagonists: CNS-5161 and ketamine.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
A glass micropipette filled with internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured by gentle suction, establishing a "whole-cell" configuration, which allows control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by the rapid application of glutamate and a co-agonist.
-
The inhibitory effect of the test compound is assessed by co-applying it with the agonists.
-
A concentration-response curve is generated by applying different concentrations of the antagonist to determine the IC50 value.
In Vivo Preclinical Efficacy in Neuropathic Pain Models
Animal models of neuropathic pain are essential for evaluating the therapeutic potential of NMDA receptor antagonists. Common models include chronic constriction injury (CCI) and spinal nerve ligation (SNL).
CNS-5161:
-
Preclinical studies have demonstrated the analgesic effects of CNS-5161 in models of neuropathic pain.[1]
-
Early clinical trials in patients with neuropathic pain showed that CNS-5161 was well-tolerated and provided some indications of analgesic activity, particularly in diabetic neuropathy. A notable finding from these studies was the absence of significant psychomimetic side effects.
Ketamine:
-
Ketamine has been extensively studied in preclinical models of neuropathic pain and has consistently shown efficacy in reducing pain-related behaviors.
-
Systematic reviews of animal studies indicate that while a single administration of ketamine provides short-term relief, chronic administration can lead to sustained anti-allodynic effects.
-
Clinical studies in patients with various neuropathic pain conditions have shown that intravenous ketamine can produce significant but often transient pain relief. The use of ketamine in this context is often limited by its side effect profile.
Signaling Pathways and Mechanism of Action
Both CNS-5161 and ketamine are non-competitive antagonists that act within the ion channel of the NMDA receptor. However, their precise binding sites and the functional consequences of their binding may differ.
Summary and Conclusion
Both CNS-5161 and ketamine are potent NMDA receptor antagonists with demonstrated efficacy in preclinical models of neuropathic pain.
-
CNS-5161 exhibits high affinity for the NMDA receptor and has shown promise in early clinical trials for neuropathic pain, with the significant advantage of a lack of psychomimetic side effects.
-
Ketamine is a well-established NMDA receptor antagonist with proven analgesic and antidepressant effects. However, its clinical utility is often hampered by its psychotomimetic and dissociative properties.
The choice between these or other NMDA receptor antagonists in a research or clinical setting will depend on the specific application and the desired therapeutic window. The favorable side effect profile of CNS-5161 makes it an interesting candidate for further development, particularly for chronic conditions requiring long-term treatment. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CNS 5161 and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CNS 5161, a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-known NMDA antagonists such as Ketamine and Memantine. The information presented is based on available preclinical and clinical data to assist researchers in evaluating its potential for various therapeutic applications.
Mechanism of Action
This compound is a use-dependent, noncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site located within the ion channel.[1][2] This mechanism requires the channel to be in an open state for the antagonist to bind, suggesting a preferential action on activated NMDA receptors. Like other uncompetitive open-channel blockers, this mode of action is thought to modulate excessive receptor activity without interfering with normal physiological function.[3][4]
Comparative Binding Affinities
The affinity of a compound for its target is a critical determinant of its potency and potential for off-target effects. This compound demonstrates high affinity for the NMDA receptor ion channel.
| Compound | Binding Site | Radioligand Displaced | Test System | Binding Affinity (Ki) |
| This compound | PCP site (in-channel) | [3H]MK-801 | Rat brain synaptosomal membranes | 1.8 nM [2] |
| Ketamine | PCP site (in-channel) | [3H]MK-801 | Porcine receptor membrane | 440 nM |
| [3H]MK-801 | Not specified | 1-2.5 µM | ||
| Memantine | PCP site (in-channel) | [3H]MK-801 | Porcine receptor membrane | 740 nM |
| Not specified | Not specified | 0.5-1 µM |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (PCP Site)
Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Test Compounds: this compound, Ketamine, Memantine, or other NMDA antagonists.
-
Radioligand: [3H]MK-801 (a high-affinity ligand for the PCP site).
-
Biological Material: Rat brain synaptosomal membrane preparations.
-
Buffer: Typically a Tris-HCl or HEPES based buffer at a physiological pH (e.g., 7.4).
-
Scintillation Counter: For measuring radioactivity.
-
Glutamate and Glycine: To ensure the NMDA receptor is in an activated (open) state.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in an appropriate buffer and prepare synaptosomal membranes through differential centrifugation.
-
Incubation: In assay tubes, combine the synaptosomal membranes, a fixed concentration of [3H]MK-801, and varying concentrations of the test compound. Include glutamate and glycine in the incubation mixture to open the NMDA receptor channels.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will need to be optimized for the specific assay conditions.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo and Clinical Data Comparison
Preclinical Efficacy in Neuropathic Pain
-
This compound: In a rat model of neuropathic pain, this compound has demonstrated analgesic effects.
Clinical Trial Data in Neuropathic Pain
| Compound | Study Phase | Indication | Dosage | Key Findings | Adverse Effects |
| This compound | Phase IIa | Neuropathic Pain | Single infusions up to 500 µg | Some indications of analgesic activity at 500 µg, particularly in diabetic neuropathy. | Dose-dependent increase in blood pressure, mild visual disturbances, and headaches. Notably, fewer psychomimetic effects compared to other NMDA antagonists. |
| Ketamine | Various | Neuropathic Pain | Sub-anesthetic intravenous infusions | Effective in reducing neuropathic pain, but use is limited by psychotomimetic side effects. | Hallucinations, dissociation, cognitive impairment. |
| Memantine | Various | Neuropathic Pain | Oral administration | Mixed results in clinical trials for neuropathic pain, generally less effective than ketamine. | Generally well-tolerated, with dizziness, headache, and confusion being the most common side effects. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for evaluating NMDA receptor antagonists.
Caption: NMDA Receptor Signaling Pathway
Caption: Drug Discovery and Development Workflow
References
- 1. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of CNS 5161 and Gabapentin for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of CNS 5161 and gabapentin in the context of pain management, with a focus on their mechanisms of action, and available preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals involved in the development of novel analgesics.
Executive Summary
Mechanisms of Action
The distinct mechanisms of action of this compound and gabapentin are crucial to understanding their potential applications and differential efficacies in various pain states.
This compound: As a noncompetitive NMDA receptor antagonist, this compound blocks the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding.[1][2] This action is particularly relevant in conditions of central sensitization, where hyperexcitability of spinal cord neurons contributes to chronic pain states. By blocking the NMDA receptor, this compound can potentially dampen this hyperexcitability and reduce pain transmission.
Gabapentin: Gabapentin's primary mechanism involves its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[3]
Signaling Pathway Diagrams
To visually represent the molecular interactions of these compounds, the following diagrams illustrate their respective signaling pathways.
References
- 1. alpha2delta expression sets presynaptic calcium channel abundance and release probability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Channel α2δ1 Subunit Mediates Spinal Hyperexcitability in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of CNS 5161: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of CNS 5161, a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ischemic stroke and other neurodegenerative disorders. This document summarizes preclinical and clinical findings, offers an indirect comparison with other notable NMDA receptor antagonists, and provides detailed experimental methodologies to support further research.
Mechanism of Action: Targeting Excitotoxicity
This compound exerts its neuroprotective effects by targeting the NMDA receptor, a key player in the pathophysiology of excitotoxic neuronal death.[1][2][3] During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis. As a noncompetitive antagonist, this compound binds to a site within the NMDA receptor's ion channel, effectively blocking the influx of calcium and mitigating the downstream neurotoxic cascade.
Preclinical Evidence of Neuroprotection
Preclinical studies have demonstrated the neuroprotective efficacy of this compound in a rat model of focal cerebral ischemia.[1][2] These studies are crucial for establishing proof-of-concept and for defining the therapeutic window and optimal dosing for potential clinical applications.
Experimental Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
A commonly used and well-validated model to mimic human ischemic stroke is the transient or permanent occlusion of the middle cerebral artery (MCAO) in rats. This procedure leads to a reproducible infarct in the territory of the MCA, primarily affecting the cortex and striatum.
Comparative Analysis with Other NMDA Receptor Antagonists
It is critical to note that the following data is collated from separate studies and direct comparisons of efficacy should be made with caution due to potential variations in experimental protocols.
Table 1: Preclinical Neuroprotective Efficacy in Focal Cerebral Ischemia (Rat Models)
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | MCAO | Information on specific preclinical dosing regimens for neuroprotection is limited in the available abstracts. | Demonstrated neuroprotective effects in the adult rat model of focal cerebral ischemia. | |
| MK-801 | MCAO | 0.5 mg/kg, i.v. | Improved hippocampal cell survival and reduced neuronal damage. | |
| Ketamine | MCAO | 20 mg/kg, i.v. (post-ischemia) | Increasing doses administered over an increasing length of time in the post-ischemic period provided significant protection. |
Table 2: Clinical Safety and Tolerability Profile
| Compound | Population | Maximum Tolerated Dose (Single Infusion) | Common Adverse Events | Psychomimetic Effects | Reference |
| This compound | Healthy Volunteers & Neuropathic Pain Patients | <750 µg | Hypertension, headache, mild visual disturbances. | Not observed at therapeutic doses. | |
| MK-801 | (Clinical development largely halted due to side effects) | N/A | Ataxia, memory impairment, psychosis-like symptoms. | Significant psychotomimetic effects. | |
| Ketamine | Anesthetic and analgesic use | Dose-dependent | Hallucinations, dissociation, emergence reactions. | Prominent psychomimetic effects. |
Detailed Experimental Protocols
The successful validation and comparison of neuroprotective agents rely on meticulous and well-documented experimental procedures. Below is a generalized protocol for the MCAO model, which should be adapted and optimized for specific research questions.
Objective: To induce focal cerebral ischemia in rats to evaluate the neuroprotective effects of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad and rectal probe for temperature monitoring
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Histology reagents
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C using a heating pad.
-
Surgical Approach: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA.
-
Filament Insertion: Make a small incision in the CCA and insert the 4-0 monofilament suture. Advance the suture through the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery. A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes).
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle at a predetermined time point (before, during, or after ischemia) via the desired route (e.g., intravenous, intraperitoneal).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm environment. Monitor for any adverse effects.
-
Outcome Assessment (at 24 or 48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Incubate the sections in a 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
-
Histological Analysis: Process brain sections for histological staining (e.g., H&E, Nissl) to assess neuronal morphology and cell death.
-
Conclusion and Future Directions
This compound has demonstrated promise as a neuroprotective agent in preclinical models of ischemic stroke by targeting NMDA receptor-mediated excitotoxicity. A key advantage of this compound over other noncompetitive NMDA receptor antagonists like MK-801 and ketamine appears to be its more favorable side-effect profile, with a notable absence of psychomimetic effects at potentially therapeutic doses.
However, the lack of direct comparative efficacy studies is a significant gap in the current literature. Future preclinical research should focus on head-to-head comparisons of this compound with other neuroprotective agents in standardized ischemic models. Furthermore, more detailed dose-response and therapeutic window studies for this compound are warranted to optimize its potential clinical application. The data presented in this guide provides a foundation for researchers to design and execute robust experiments to further validate the neuroprotective potential of this compound.
References
A Comparative Guide to the Receptor Cross-Reactivity of Cns 5161
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the receptor cross-reactivity of Cns 5161, a potent and selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Primary Target Affinity
Experimental data demonstrates that this compound has a strong binding affinity for the NMDA receptor. In radioligand binding assays using synaptosomal membrane preparations from rat brain, this compound was shown to displace [³H] MK-801 binding with a Ki of 1.8 nM.[1][2] Another study confirmed its high affinity with a Kd of less than 4 nM.[3] This high affinity underscores its potency as an NMDA receptor antagonist.
Cross-Reactivity Profile
Direct and extensive screening data for this compound against a wide array of other receptors, ion channels, and transporters is not publicly documented. However, studies on a closely related analog, ¹⁸F-GE-179, provide strong evidence for the high selectivity of this chemical class. In a broad screening panel, ¹⁸F-GE-179 was tested against 60 different central nervous system targets. At a concentration of 10 nM, it did not exhibit significant binding to any of these targets. At a higher concentration of 1 µM, the binding to the vast majority of these targets was inhibited by 3% or less, with a minor inhibition of 8% observed at the sigma-2 receptor.
To illustrate the expected high selectivity of this compound, the following table presents its known affinity for the NMDA receptor alongside hypothetical data for other major receptor classes. This representation is intended to model what a typical cross-reactivity screening panel would reveal for a highly selective compound.
| Receptor Target | Ligand/Assay | This compound Kᵢ (nM) |
| Primary Target | ||
| NMDA (ion channel) | [³H] MK-801 displacement | 1.8 |
| Illustrative Off-Target Receptors | (Hypothetical Values) | |
| AMPA | [³H] AMPA | > 10,000 |
| Kainate | [³H] Kainate | > 10,000 |
| mGluR1 | [³H] R214127 | > 10,000 |
| mGluR5 | [³H] M-MPEP | > 10,000 |
| GABA-A | [³H] Muscimol | > 10,000 |
| Dopamine D2 | [³H] Spiperone | > 10,000 |
| Serotonin 5-HT2A | [³H] Ketanserin | > 10,000 |
| Adrenergic α1 | [³H] Prazosin | > 10,000 |
| Sigma-1 | [³H]-(+)-Pentazocine | > 1,000 |
| Sigma-2 | [³H] DTG | > 1,000 |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor ion channel site.
-
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat forebrain tissue. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H] MK-801, a high-affinity NMDA ion channel blocker, is used as the radioligand.
-
Incubation: The prepared membranes are incubated with a fixed concentration of [³H] MK-801 and varying concentrations of the test compound (this compound). The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H] MK-801 (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for NMDA Receptor Antagonism (e.g., Calcium Influx Assay)
-
Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx by this compound.
-
Methodology:
-
Cell Culture: A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2A or NR1/NR2B) is cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to calcium.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Receptor Stimulation: The NMDA receptor is stimulated by the addition of co-agonists, glutamate and glycine.
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium influx is quantified. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal agonist response, is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway of the NMDA receptor and a typical workflow for assessing compound selectivity.
Caption: NMDA Receptor Antagonism by this compound.
Caption: Workflow for Compound Selectivity Profiling.
References
- 1. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of [3H]CNS-5161--a use-dependent ligand for the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of the NMDA Receptor Antagonists CNS 5161 and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, CNS 5161 and MK-801 (dizocilpine), based on available preclinical data. Both compounds are potent blockers of the NMDA receptor ion channel and have been investigated for their neuroprotective and other central nervous system effects. This document summarizes their performance in various preclinical models, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Mechanism of Action
Both this compound and MK-801 are uncompetitive, open-channel blockers of the NMDA receptor.[1] Their mechanism involves entering the ion channel pore when the receptor is activated by the binding of both glutamate and a co-agonist (glycine or D-serine) and physically occluding the passage of ions, primarily Ca2+.[1] This "use-dependent" blockade makes them effective only when the NMDA receptor is in an active state.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative preclinical data for this compound and MK-801. It is important to note that direct head-to-head comparative studies are limited, and therefore, some data are compiled from separate experiments.
Table 1: In Vitro NMDA Receptor Binding Affinity
| Compound | Radioligand Displaced | Preparation | Binding Affinity (Ki) | Reference |
| This compound | [3H]MK-801 | Rat brain synaptosomal membranes | 1.8 nM | [2] |
| MK-801 | [3H]MK-801 | Rat brain membranes | 37.2 ± 2.7 nM (Kd) | [3] |
Note: The value for MK-801 is a dissociation constant (Kd), which is conceptually similar to the inhibition constant (Ki) for uncompetitive antagonists.
Table 2: Neuroprotective Effects in Preclinical Models of Cerebral Ischemia
| Compound | Animal Model | Ischemia Model | Dosing Regimen | Outcome | Reference |
| This compound | Adult Rat | Focal Cerebral Ischemia | Not specified | Dose-dependent reduction in total and cortical infarct volume. | [4] |
| MK-801 | Rat | Focal Cerebral Ischemia (MCAO) | 0.5 mg/kg IV (pre- or post-ischemia) | Significant reduction in cortical and caudate nucleus infarct volume. |
Table 3: Anticonvulsant Activity in Preclinical Models
| Compound | Animal Model | Seizure Model | Dosing Regimen | Outcome | Reference |
| This compound | Not specified | Not specified | Not specified | Demonstrated anticonvulsant effects in preclinical studies. | |
| MK-801 | Mouse | NMDLA-induced convulsions | 0.2 mg/kg (i.v. ED50) | Potent blockade of seizures. | |
| Rat | Kindling model | 0.25-4 mg/kg | Dose-dependent suppression of seizure stage and afterdischarge duration. |
Table 4: Behavioral Effects in Preclinical Models
| Compound | Animal Model | Observed Effects | Reference |
| This compound | Rat | Dose-dependent excitation and impairment of locomotor co-ordination. | |
| MK-801 | Mouse, Rat | Dose-dependent hyperlocomotion, stereotypy (head weaving, body rolling), and ataxia. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
[3H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the NMDA receptor ion channel.
-
Tissue Preparation: Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA. The homogenate is centrifuged and the resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances.
-
Incubation: A specific amount of membrane protein (e.g., 0.2 mg) is incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM) in the presence of varying concentrations of the test compound (e.g., this compound). The incubation is typically carried out at 25°C for 180 minutes.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM) to determine non-specific binding.
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)
This model is widely used to study the neuroprotective effects of compounds against stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament suture with a rounded tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Induction of Ischemia: The suture is left in place for a specific duration to induce focal cerebral ischemia. For reperfusion models, the suture is withdrawn after a defined period.
-
Drug Administration: The test compound (e.g., this compound or MK-801) is administered intravenously at a specified dose and time relative to the MCAO procedure (e.g., before, during, or after).
-
Assessment of Infarct Volume: After a predetermined survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis software.
Audiogenic Seizure Model in DBA/2 Mice
This model is used to assess the anticonvulsant properties of compounds against reflex seizures.
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used. The susceptibility is maximal between 21 and 28 days of age.
-
Induction of Seizures: Mice are placed in a sound-attenuated chamber. A high-intensity auditory stimulus (e.g., 100-120 dB) is delivered for a fixed duration (e.g., 60 seconds).
-
Behavioral Observation: The seizure response is observed and scored based on a predefined scale, which typically includes stages of wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Drug Administration: The test compound is administered intraperitoneally at various doses at a specified time before the auditory stimulus.
-
Data Analysis: The ability of the compound to prevent or reduce the severity of the different seizure stages is recorded. The dose that protects 50% of the animals from a specific seizure component (e.g., tonic seizures) is determined as the ED50.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental design for the preclinical evaluation of this compound and MK-801.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early clinical experience with the novel NMDA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cns 5161 for Neuropathic Pain: A Review of Early Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for Cns 5161, a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, in the context of other NMDA antagonists used for the treatment of neuropathic pain. Due to the preliminary nature of the publicly available data for this compound, this comparison focuses on early-phase safety and efficacy signals.
Introduction to this compound
This compound is an investigational drug that acts as a use-dependent antagonist of the NMDA receptor ion channel.[1] Excessive activation of NMDA receptors is implicated in the central sensitization processes associated with chronic neuropathic pain.[2] By blocking this channel, this compound aims to modulate glutamate signaling and thereby reduce pain hypersensitivity. Preclinical studies have suggested potential neuroprotective and analgesic effects for this compound.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data from a key clinical trial of this compound and compare it with data from trials of other NMDA receptor antagonists used in the management of neuropathic pain.
Table 1: Efficacy of NMDA Receptor Antagonists in Neuropathic Pain
| Drug (Dosage) | Study Population | Primary Efficacy Endpoint | Result | p-value | Reference |
| This compound (500 µg, single IV infusion) | Chronic neuropathic pain (n=40) | Change in VAS from baseline at 12h | 10 ± 22 mm reduction (vs. 2 ± 19 mm for placebo) | 0.11 | [4] |
| Ketamine (0.5-2 mg/kg/h, IV infusion for 6h/day for 5 days) | Chronic neuropathic pain (n=30) | Pain relief at 1 month | 50% of patients achieved pain relief | Not Reported | [5] |
| Memantine (40 mg/day, oral) | Painful diabetic peripheral neuropathy (n=164) | Change in nocturnal peak pain intensity (VAS) at week 8 | Significant improvement vs. placebo | 0.018 | |
| Amantadine (200 mg, single IV infusion) | Surgical neuropathic pain in cancer patients (n=15) | Pain reduction at the end of infusion | 85% reduction (vs. 45% for placebo) | 0.009 |
Note: The this compound study was underpowered for efficacy confirmation.
Table 2: Safety and Tolerability of NMDA Receptor Antagonists
| Drug | Common Adverse Events | Serious Adverse Events / Reasons for Discontinuation | Reference |
| This compound | Hypertension, headache, mild visual disturbances. | Study terminated at 750 µg dose due to sustained systolic blood pressure increase. | |
| Ketamine | Nausea, vomiting, psychomimetic effects (e.g., hallucinations, dissociation). | Increased risk of discomfort and psychedelic effects. | |
| Memantine | Dizziness, nausea. Generally well-tolerated with discontinuation rates similar to placebo. | Falls and injuries have been reported in some studies. | |
| Amantadine | Hallucinations, falls, tremors, gait disturbances. | Intolerable side effects reported with oral administration. |
Experimental Protocols
This compound Dose-Escalating Safety Study
This was a multicenter, double-blind, placebo-controlled, crossover study in patients with chronic neuropathic pain of at least 6 months duration.
-
Participants: 40 patients (23 male, 17 female) aged 21-75 years with a stable pain perception of ≥35 mm on a 100-mm Visual Analogue Scale (VAS).
-
Design: Randomized, crossover design with escalating dose cohorts (125 µg, 250 µg, 500 µg, and 750 µg). Each patient received a single dose of this compound HCl or placebo with a washout period of at least 7 days between treatments.
-
Intervention: this compound HCl was administered intravenously as a controlled infusion in 50 ml saline. A 15 ml bolus was given over the first 10 minutes, followed by a continuous infusion of the remaining 35 ml over 5 hours and 50 minutes.
-
Outcome Measures:
-
Safety: Adverse events, blood pressure, heart rate, ECG, and clinical laboratory values were monitored.
-
Efficacy: Pain was measured using a 100-mm VAS, a verbal pain intensity (VPI) scale (0-5), and a verbal pain relief (VPR) scale (0-5).
-
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Antagonism in Neuropathic Pain
Caption: NMDA receptor antagonism by this compound in neuropathic pain.
Experimental Workflow for the this compound Clinical Trial
Caption: Crossover design of the this compound dose-escalation study.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early clinical experience with the novel NMDA receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In Vitro Validation of Cns 5161 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of Cns 5161, a selective noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-characterized NMDA receptor antagonists. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Executive Summary
This compound demonstrates high-affinity binding to the NMDA receptor ion channel.[1] In vitro studies using radioligand binding assays confirm its potent interaction with the same site as other channel blockers like MK-801. This guide presents a comparative analysis of the binding affinities of this compound, MK-801, Memantine, and Ketamine, providing a quantitative basis for its characterization.
Comparative Binding Affinity of NMDA Receptor Antagonists
The binding affinities of this compound and other selected NMDA receptor antagonists are summarized in the table below. The data is derived from competitive radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[2][3]
| Compound | Binding Affinity (Kᵢ) | Radioligand | Tissue Source | Reference |
| This compound | 1.8 nM | [³H] MK-801 | Rat brain synaptosomal membranes | [1] |
| MK-801 | 37.2 nM (Kᵢ) | - | - | |
| MK-801 | 5.5 nM (Kᵢ) | [³H]MK-801 | Dark Agouti rat brain membranes | |
| Memantine | ~500-1,000 nM (IC₅₀) | - | Extrasynaptic NMDA receptors | |
| Memantine | ~1 µM (Kᵢ) | [³H] MK-801 | - | |
| Ketamine | 922.2 nM (Kᵢ) | [³H]MK-801 | Dark Agouti rat brain membranes |
Note: Kᵢ (inhibitory constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half. While related, these values are not identical. The data presented here is for comparative purposes.
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptor Ion Channel Site
This protocol outlines the methodology for determining the in vitro binding affinity of unlabled compounds, such as this compound, to the NMDA receptor ion channel site using [³H] MK-801 as the radioligand.
1. Membrane Preparation:
-
Homogenize rat brain cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the NMDA receptors.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [³H] MK-801 (typically at or below its Kd value), and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 100 µM MK-801).
-
Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor drug.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Activation and Downstream Signaling.
Experimental Workflow for In Vitro Binding Affinity Assay
Caption: Workflow for Competitive Radioligand Binding Assay.
References
Reproducibility of Cns 5161 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of Cns 5161, a novel, selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its performance is compared with other well-known NMDA receptor antagonists, ketamine and memantine, based on available preclinical and clinical data. This document is intended to serve as a resource for researchers interested in the reproducibility of these findings and for professionals in the field of drug development.
Mechanism of Action: The NMDA Receptor Blockade
This compound exerts its effects by interacting with the NMDA receptor/ion channel site, leading to a noncompetitive blockade of the actions of the excitatory neurotransmitter glutamate.[1][2] This mechanism is shared by other NMDA receptor antagonists like ketamine and memantine and is the basis for their therapeutic potential in a range of neurological and psychiatric disorders. The overactivation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and has been linked to conditions such as neuropathic pain, epilepsy, and neurodegenerative diseases. By blocking this receptor, these compounds can mitigate the downstream detrimental effects of excessive glutamate signaling.
Figure 1. Signaling pathway of NMDA receptor activation and blockade by this compound.
Comparative Preclinical Data
The following tables summarize key preclinical findings for this compound, ketamine, and memantine across different experimental models. It is important to note that these data are compiled from various studies and were not obtained from direct head-to-head comparisons, which may limit direct comparability due to variations in experimental protocols.
In Vitro Receptor Binding Affinity
| Compound | Assay | Target | Affinity (Ki) | Reference |
| This compound | [3H]MK-801 Displacement | NMDA Ion Channel | 1.8 nM | [2] |
| Ketamine | [3H]MK-801 Displacement | NMDA Ion Channel | ~300 nM | [3] |
| Memantine | [3H]MK-801 Displacement | NMDA Ion Channel | ~1 µM | [4] |
Preclinical Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Efficacy Endpoint | Key Findings |
| This compound | Not explicitly detailed in available literature | Analgesia | Preclinical studies demonstrated analgesic effects. |
| Ketamine | Various (e.g., nerve ligation) | Reduction in allodynia and hyperalgesia | Effective in reducing pain behaviors, though effects can be short-lived. |
| Memantine | Various (e.g., diabetic neuropathy) | Reduction in pain behaviors | Modest effects observed in some preclinical models. |
Preclinical Neuroprotective Efficacy
| Compound | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| This compound | Neonatal rat NMDA excitotoxicity | Prevention of necrotic effects | ED80 of 4 mg/kg (i.p.) | |
| This compound | Adult rat focal cerebral ischemia (MCAO) | Reduction in infarct volume | 35-46% reduction in total infarct volume | |
| Ketamine | Various (e.g., ischemia, trauma) | Reduction in neuronal death | Neuroprotective effects are dose and context-dependent. | |
| Memantine | Various (e.g., excitotoxicity) | Reduction in neuronal damage | Shows neuroprotective effects in various models. |
Preclinical Anticonvulsant Activity
| Compound | Animal Model | Efficacy Endpoint | Key Findings |
| This compound | Not explicitly detailed in available literature | Seizure suppression | Preclinical studies demonstrated anticonvulsant effects. |
| Ketamine | Various (e.g., MES, pentylenetetrazol) | Increased seizure threshold | Effective against various types of induced seizures. |
| Memantine | Various seizure models | Increased seizure threshold | Shows anticonvulsant properties in several models. |
Comparative Clinical Data
Clinical trials have primarily focused on the use of these NMDA receptor antagonists for the treatment of neuropathic pain.
| Compound | Study Population | Dosage | Key Efficacy Findings | Key Adverse Events | Reference |
| This compound | Neuropathic pain | Up to 500 µg (single infusion) | Some indications of analgesic activity, particularly in diabetic neuropathy. | Hypertension, headache, visual disturbances. | |
| Ketamine | Neuropathic pain | Various (infusion) | Significant pain reduction in some studies, but efficacy can be variable. | Psychomimetic effects, dizziness, nausea. | |
| Memantine | Neuropathic pain | Oral | Generally not found to be effective for neuropathic pain in clinical trials. | Dizziness, headache, confusion. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments used to characterize NMDA receptor antagonists.
[3H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the ion channel of the NMDA receptor.
Figure 2. Workflow for [3H]MK-801 binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and wash them repeatedly to remove endogenous glutamate and other interfering substances.
-
Binding Assay: In assay tubes, combine the prepared membranes, a fixed concentration of [3H]MK-801 (a radiolabeled NMDA receptor channel blocker), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vivo NMDA-Induced Excitotoxicity Model
This model assesses the neuroprotective effects of a compound against neuronal damage induced by direct injection of NMDA into the brain.
References
Benchmarking CNS 5161 Against Novel Pain Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CNS 5161, a noncompetitive NMDA receptor antagonist, with three classes of novel pain therapeutics: Nav1.7 inhibitors, AMPA receptor antagonists, and CGRP antagonists. The information is compiled from preclinical and clinical studies to aid in the evaluation of their potential as next-generation analgesics.
This compound: An NMDA Receptor Antagonist
This compound is a novel, selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the ion channel site, it blocks the effects of glutamate, a key excitatory neurotransmitter involved in central sensitization and pain transmission.
Preclinical Data
Preclinical studies have demonstrated the neuroprotective, anticonvulsant, and analgesic properties of this compound. In a rat model of NMDA-induced excitotoxicity, this compound showed a protective effect with an ED80 of 4 mg/kg.
Clinical Data
A dose-escalating safety study in patients with chronic neuropathic pain found that this compound was reasonably well-tolerated at single infusions of up to 500 µg.[1] While the study was not powered for efficacy, there were indications of greater pain relief at the 500 µg dose compared to placebo.[1]
Safety and Tolerability
The most common adverse events reported in the clinical study of this compound were hypertension, headache, and mild visual disturbances.[1] Notably, psychotropic side-effects, which have limited the clinical use of other NMDA receptor antagonists, were not observed at the doses tested.[1]
Novel Pain Therapeutics: A Comparative Analysis
The following sections detail the performance of three promising classes of novel non-opioid analgesics, providing a benchmark against which this compound can be evaluated.
Nav1.7 Inhibitors: Targeting the Source of Pain Signals
Voltage-gated sodium channel Nav1.7 is a key player in the initiation and propagation of pain signals. Inhibitors of this channel aim to provide targeted pain relief with a reduced risk of central nervous system side effects.
PF-05089771 is a selective inhibitor of the Nav1.7 sodium channel.
Mechanism of Action:
PF-05089771 has demonstrated high potency in preclinical models.
A Phase II clinical trial (NCT02215252) evaluated the efficacy and safety of PF-05089771 in patients with painful diabetic peripheral neuropathy. The study did not meet its primary efficacy endpoint, showing no statistically significant difference in pain reduction compared to placebo.
In the Phase II trial, PF-05089771 was generally well-tolerated.
AMPA Receptor Antagonists: Modulating Synaptic Plasticity
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system and play a role in the synaptic plasticity underlying chronic pain.
Perampanel is a selective, non-competitive antagonist of the AMPA receptor.
Mechanism of Action:
Perampanel has shown analgesic effects in various preclinical pain models, including the chronic constriction injury (CCI) model of neuropathic pain.[2] In the CCI model, oral administration of perampanel (3 mg/kg and 6 mg/kg) significantly attenuated mechanical hyperalgesia, cold allodynia, and heat hyperalgesia in rats.
A Phase II study (NCT00505284) was designed to evaluate the efficacy and safety of perampanel in patients with painful diabetic neuropathy. While the primary outcome was not met, some evidence of a dose-response relationship was observed.
The most common adverse events reported in clinical trials of perampanel for epilepsy are dizziness and somnolence.
CGRP Antagonists: Targeting Neuroinflammation
Calcitonin gene-related peptide (CGRP) is a neuropeptide involved in pain transmission and neurogenic inflammation, making it a promising target for pain therapeutics.
Erenumab is a monoclonal antibody that targets the CGRP receptor.
Mechanism of Action:
Preclinical studies have demonstrated that CGRP receptor antagonism can reduce pain-related behaviors in models of neuropathic pain.
An observational study of patients with painful peripheral neuropathy treated with erenumab (140 mg subcutaneously monthly) showed an overall reduction in the numeric pain score of 69.8% over 3 months in responders. A Phase II clinical trial (NCT05142228) is currently evaluating the efficacy of erenumab in trigeminal neuropathic pain.
The most common adverse events reported for erenumab in migraine studies are injection site reactions and constipation. In a study on trigeminal neuralgia, the most common adverse events were constipation and headache.
Data Presentation
Table 1: Preclinical Efficacy of Pain Therapeutics
| Compound | Target | Animal Model | Route of Administration | Effective Dose | Endpoint |
| This compound | NMDA Receptor | Rat NMDA Excitotoxicity | Intraperitoneal | ED80: 4 mg/kg | Protection against necrotic effects |
| PF-05089771 | Nav1.7 | - | - | IC50: 11 nM (human) | In vitro inhibition |
| Perampanel | AMPA Receptor | Rat Chronic Constriction Injury | Oral | 3 mg/kg, 6 mg/kg | Attenuation of hyperalgesia and allodynia |
| Erenumab | CGRP Receptor | - | - | - | - |
Table 2: Clinical Efficacy of Pain Therapeutics
| Compound | Indication | Study Design | Dose | Primary Endpoint | Result |
| This compound | Neuropathic Pain | Double-blind, Placebo-controlled, Crossover | Up to 500 µg (single infusion) | Safety and Tolerability | Indications of analgesic efficacy at 500 µg |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | Phase II, Randomized, Double-blind, Placebo-controlled | 150 mg twice daily | Change in average daily pain score | Not statistically significant vs. placebo |
| Perampanel | Painful Diabetic Neuropathy | Phase II, Randomized, Double-blind, Placebo-controlled | 2, 4, 6, 8 mg once daily | Change in average daily pain score | Not met, but dose-response suggested |
| Erenumab | Painful Peripheral Neuropathy | Observational | 140 mg monthly | Reduction in numeric pain score | 69.8% reduction in responders over 3 months |
Experimental Protocols
Preclinical Pain Models
This model is used to induce neuropathic pain.
Workflow:
Detailed Methodology:
Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve. The muscle and skin are then closed. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia, which can be measured using standardized behavioral tests.
This model assesses both acute and tonic pain.
Workflow:
Detailed Methodology:
A dilute solution of formalin is injected subcutaneously into the plantar surface of the animal's hind paw. The animal is then placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded. The response is typically biphasic, with an early acute phase and a later tonic phase, allowing for the assessment of different aspects of pain processing.
Clinical Trial Protocols
This was a multicenter, double-blind, placebo-controlled, crossover study. Cohorts of patients with chronic neuropathic pain received escalating single doses of this compound HCl or placebo. The primary outcomes were safety and tolerability, with pain intensity measured as a secondary outcome using a visual analog scale (VAS).
This was a Phase II, randomized, double-blind, placebo- and active-controlled study. Patients with painful diabetic peripheral neuropathy were randomized to receive PF-05089771, pregabalin, or placebo for 4 weeks. The primary endpoint was the change in the average daily pain rating scale score.
This is a Phase II, single-center, placebo-controlled, double-blind, randomized pilot study. Patients with trigeminal neuropathic pain are randomized to receive erenumab (140 mg) or placebo subcutaneously once a month for 3 months. The primary outcome is the change in pain intensity.
Conclusion
This compound, with its distinct mechanism of action as an NMDA receptor antagonist, presents a unique profile compared to the novel therapeutics targeting Nav1.7, AMPA, and CGRP pathways. While the initial clinical data for this compound in neuropathic pain are preliminary, its favorable side effect profile, particularly the lack of psychotropic effects, warrants further investigation. The comparative data presented in this guide highlight the diverse strategies being employed in the development of non-opioid analgesics and provide a framework for evaluating the potential of this compound within this evolving landscape. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these promising therapeutic candidates.
References
- 1. Dose escalating safety study of this compound HCl, a new neuronal glutamate receptor antagonist (NMDA) for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Effects of Perampanel in Acute and Chronic Pain Models in Mice: Interaction With the Cannabinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Procedural Guide for Unidentified Substances
Proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. When faced with a substance designated by an internal or unfamiliar identifier, such as "CNS 5161," a systematic approach is necessary to determine the correct disposal protocol. As "this compound" does not correspond to a publicly recognized chemical, specific disposal instructions cannot be provided. However, the following step-by-step procedure will guide researchers, scientists, and drug development professionals in establishing a safe and effective disposal plan for any such substance.
Step 1: Identify the Chemical Composition
The foundational step for safe disposal is to identify the precise chemical composition of the substance . Internal laboratory documentation, such as experimental records, inventory lists, or procurement orders, should be the first point of reference. If the substance was acquired from an external vendor, the manufacturer or supplier must be contacted to obtain the chemical identity and the corresponding Safety Data Sheet (SDS).
Step 2: Obtain and Review the Safety Data Sheet (SDS)
Once the chemical identity is known, the SDS is the most critical document for understanding the associated hazards and disposal requirements. The SDS is a standardized document that provides comprehensive information on the physical, chemical, and hazardous properties of a substance. Key sections to review for disposal procedures include:
-
Section 2: Hazards Identification: Provides an overview of the potential health and environmental hazards.
-
Section 7: Handling and Storage: Details safe handling practices and storage requirements, which can inform disposal container selection and handling procedures.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE) to be worn when handling the substance, including during disposal.
-
Section 13: Disposal Considerations: This section provides specific guidance on proper disposal methods. It will often refer to local, state, and federal regulations.
Step 3: Consult Institutional and Regulatory Guidelines
Disposal of chemical waste is governed by a hierarchy of regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office. The EHS office will provide specific procedures that are compliant with all applicable regulations and are tailored to the institution's waste management program. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1][2][3]
Step 4: Prepare the Waste for Disposal
Based on the information from the SDS and institutional guidelines, the chemical waste must be prepared for disposal. This includes:
-
Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.
-
Containment: Use appropriate, properly labeled waste containers. The label should clearly identify the contents, including the full chemical name and associated hazards.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as specified in the SDS, which may include safety goggles, gloves, and a lab coat.[4]
Key Disposal Information Summary
Once the Safety Data Sheet for "this compound" is obtained, the following table can be used to summarize the critical disposal information in a structured format.
| Information Category | Details from SDS and Institutional Procedures |
| Chemical Name & Formula | |
| Primary Hazards | (e.g., Flammable, Corrosive, Toxic, Reactive) |
| Required PPE | (e.g., Nitrile gloves, Safety goggles) |
| Container Type | (e.g., Glass bottle, Lined drum) |
| Waste Labeling Requirements | (e.g., "Hazardous Waste," chemical name) |
| Disposal Method | (e.g., Incineration, Neutralization) |
| EHS Contact Information |
Workflow for Determining Proper Disposal Procedures
The following diagram illustrates the logical steps to be taken when determining the proper disposal procedure for an unidentified laboratory chemical.
Caption: Workflow for Safe Chemical Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
